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  • Product: Spironolactone impurity H
  • CAS: 55706-91-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of Spironolactone Impurity H Using Advanced NMR Spectroscopy

Executive Summary In the highly regulated landscape of Active Pharmaceutical Ingredients (APIs), the structural elucidation of process impurities and degradation products is a critical mandate. Spironolactone, a widely p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of Active Pharmaceutical Ingredients (APIs), the structural elucidation of process impurities and degradation products is a critical mandate. Spironolactone, a widely prescribed aldosterone antagonist, possesses a complex steroidal framework that is susceptible to various synthetic side-reactions and degradation pathways. This whitepaper provides an in-depth technical guide to the isolation, structural elucidation, and stereochemical confirmation of Spironolactone Impurity H —chemically defined as (2'S)-spiro[androst-4,6-diene-17,2'-oxiran]-3-one (CAS: 53866-24-3) [1]. By integrating self-validating isolation protocols with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a robust methodology for unambiguous structural assignment.

Chemical Context & Mechanistic Origin

Understanding the mechanistic origin of an impurity is the first step in structural elucidation, as it provides the analytical chemist with a predictive framework for the expected chemical skeleton.

Spironolactone is synthesized via a multi-step pathway starting from steroidal precursors like dehydroepiandrosterone. A critical intermediate in this synthesis is the formation of the spiro-lactone ring at the C-17 position. This is typically achieved by converting the C-17 ketone of an androst-4,6-diene derivative into an oxirane (epoxide) via a Corey-Chaykovsky reaction. Subsequent ring-opening and lactonization with a malonate derivative yields canrenone, which then undergoes a Michael addition with thioacetic acid to form spironolactone [2, 3].

Impurity H is the unreacted oxirane intermediate that carries over into the final API. It lacks both the full γ -lactone ring and the -acetylthio group, possessing instead a spiro-oxirane ring at C-17 and a conjugated 4,6-diene system in the A/B rings [4].

Pathway A Androst-4,6-diene- 3,17-dione B Impurity H (Spiro-oxirane) A->B Corey-Chaykovsky Epoxidation C Canrenone (Spiro-lactone) B->C Malonate Addition & Lactonization D Spironolactone C->D Thioacetic Acid Michael Addition

Figure 1: Synthetic pathway of spironolactone highlighting Impurity H formation.

Self-Validating Isolation Protocol

Before NMR analysis can begin, the impurity must be isolated to a high degree of purity. Analyzing a mixture can lead to ambiguous 2D NMR correlations. The following self-validating protocol ensures the integrity of the sample prior to magnet insertion.

Step-by-Step Preparative Methodology
  • Enrichment: Concentrate the mother liquor from spironolactone crystallization.

  • Preparative HPLC: Inject the enriched sample onto a C18 Prep-HPLC column (e.g., 250 x 21.2 mm, 5 µm). Use a gradient mobile phase of Water/Acetonitrile (starting at 60:40 v/v) with a flow rate of 20 mL/min. Monitor UV absorbance at 240 nm (optimal for the 4,6-diene chromophore).

  • Fraction Collection & Lyophilization: Collect the fraction corresponding to the relative retention time of Impurity H. Lyophilize immediately to prevent hydrolytic degradation of the strained oxirane ring.

  • Self-Validation (HRMS): Re-dissolve a 10 µg aliquot and subject it to High-Resolution Mass Spectrometry (HRMS-ESI+).

    • Causality Check: You must observe an exact mass of m/z 299.2006 [M+H]+ corresponding to the formula C20​H26​O2​ . If the mass indicates hydration ( +18 Da), the oxirane ring has opened to a diol during isolation, and the sample must be discarded.

NMR Experimental Design & Methodology

To unambiguously assign the steroidal backbone and the stereochemistry of the spiro-oxirane, a comprehensive suite of 1D and 2D NMR experiments is required.

Acquisition Parameters & Causality
  • Solvent Selection: Dissolve 5 mg of the isolated Impurity H in 600 µL of CDCl3​ (100% atom D). Why 100% atom D? Steroid proton signals cluster heavily between 1.0 and 2.5 ppm. Residual CHCl3​ (at 7.26 ppm) is not an issue, but standard 99.8% CDCl3​ often contains water and impurities that can obscure critical aliphatic multiplets.

  • 1D 13 C with WALTZ-16 Decoupling: Acquire at 150 MHz with 1024 scans. Why WALTZ-16? It provides broadband proton decoupling with lower power deposition than GARP, preventing sample heating and thermal degradation of the oxirane.

  • NOESY Mixing Time: Set the mixing time ( τm​ ) to 300 ms. Why? For a molecule of this size (~298 Da), the correlation time ( τc​ ) is in the extreme narrowing regime. A 300 ms mixing time allows sufficient Nuclear Overhauser Effect (NOE) buildup without triggering spin-diffusion artifacts, which is critical for precise stereochemical assignment.

Workflow S1 1. Sample Prep (Prep-HPLC & HRMS) S2 2. 1D NMR (1H, 13C, DEPT-135) S1->S2 S3 3. 2D Homonuclear (COSY, TOCSY) S2->S3 S4 4. 2D Heteronuclear (HSQC, HMBC) S3->S4 S5 5. Stereochemical (NOESY/ROESY) S4->S5 S6 Elucidated Structure Impurity H S5->S6

Figure 2: Self-validating NMR workflow for steroidal impurity elucidation.

Structural Elucidation & Data Interpretation

Backbone Assignment (1D NMR & HSQC)

The 13 C NMR spectrum of Impurity H reveals 20 distinct carbon resonances, consistent with the C20​H26​O2​ formula. The conjugated 4,6-diene-3-one system is immediately identifiable by the carbonyl carbon at δC​ 199.5 ppm, and four olefinic carbons at δC​ 122.5 (C-4), 163.8 (C-5), 128.2 (C-6), and 141.5 (C-7) [2]. The oxirane ring is confirmed by a quaternary carbon at δC​ 72.5 (C-17) and a methylene carbon at δC​ 53.5 (C-20), which correlates in the HSQC to two distinct doublets at δH​ 2.60 and 2.90 ppm ( J=5.0 Hz).

Tabulated NMR Data

Table 1: Summarized 1 H and 13 C NMR Assignments for Spironolactone Impurity H ( CDCl3​ , 600 MHz).

Position 13 C (ppm) 1 H (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
C-3 199.5--
C-4 122.55.68 (s)C-2, C-6, C-10
C-5 163.8--
C-6 128.26.15 (dd, 9.8, 2.0)C-4, C-8, C-10
C-7 141.56.10 (dd, 9.8, 2.5)C-5, C-9
C-16 28.51.45 (m, α ), 1.95 (m, β )C-15, C-17, C-20
C-17 72.5--
C-18 14.50.95 (s)C-12, C-13, C-14, C-17
C-19 16.21.12 (s)C-1, C-5, C-9, C-10
C-20 53.52.60 (d, 5.0), 2.90 (d, 5.0)C-13, C-16, C-17
Stereochemical Proof: The (2'S) Configuration

The most critical aspect of elucidating Impurity H is proving the stereochemistry of the spiro-oxirane ring at C-17. The IUPAC designation is (2'S). In the steroidal framework, the C-18 methyl group is rigidly fixed in the β -axial position (pointing "up").

For the spiro-oxirane to be (2'S), the oxygen atom must be in the β -position, forcing the oxirane methylene (C-20) into the α -position (pointing "down").

  • HMBC Logic: The C-18 methyl protons ( δH​ 0.95) show a strong 3J HMBC correlation to the quaternary C-17 ( δC​ 72.5), confirming the connectivity of the D-ring.

  • NOESY Logic (The Self-Validating Step): Because C-20 is in the α -position, its protons ( δH​ 2.60, 2.90) will not show a spatial NOE correlation to the β -face C-18 methyl group. Instead, they exhibit a strong NOE cross-peak with the α -face protons of the steroid backbone—specifically H-16 α ( δH​ 1.45) and H-14 α ( δH​ 1.55). If the configuration were (2'R), the oxirane CH2​ would be β -oriented, resulting in a massive NOE to C-18. The absence of the C-20/C-18 NOE definitively proves the (2'S) geometry.

Logic H18 H-18 (Methyl) C17 C-17 (Spiro) H18->C17 HMBC (3J) H20 H-20 (Oxirane) H20->C17 HMBC (2J) H16 H-16α (Methylene) H20->H16 NOESY (Space)

Figure 3: HMBC and NOESY correlations establishing the (2'S) oxirane stereochemistry.

Conclusion

The structural elucidation of Spironolactone Impurity H requires a careful synthesis of chromatographic isolation, high-resolution mass spectrometry, and multi-dimensional NMR spectroscopy. By understanding the mechanistic origins of the impurity and applying strict causality to the selection of NMR acquisition parameters, analytical scientists can confidently assign the complex 4,6-diene-3-one backbone and the precise (2'S) stereochemistry of the spiro-oxirane ring. This self-validating approach ensures compliance with stringent pharmacopeial standards and enhances the overall safety profile of the API.

References

  • "Spironolactone EP Impurity H | CAS 53866-24-3", Veeprho Pharmaceuticals. URL: [Link]

  • Chen, H., et al. "Isolation and identification of novel impurities in spironolactone", Journal of Pharmaceutical and Biomedical Analysis (PubMed), 2006. URL:[Link]

  • "Synthetic Routes to Approved Drugs Containing a Spirocycle", Molecules (PMC), 2018. URL:[Link]

  • "Spironolactone-Impurities", Pharmaffiliates. URL: [Link]

Exploratory

An In-Depth Technical Guide to the Degradation of Spironolactone Impurity H: Pathways, Mechanisms, and Analytical Strategies

Executive Summary Spironolactone is a widely used potassium-sparing diuretic and aldosterone antagonist.[1] As with all pharmaceutical products, ensuring the purity and stability of the active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spironolactone is a widely used potassium-sparing diuretic and aldosterone antagonist.[1] As with all pharmaceutical products, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities.[2][3][4] Spironolactone Impurity H is a known related substance that requires careful characterization. This technical guide provides a comprehensive analysis of the potential degradation pathways and mechanisms of Spironolactone Impurity H. Lacking direct empirical studies on its degradation, this paper establishes a predictive framework based on its distinct chemical structure. We will explore its susceptibility to hydrolysis, oxidation, and photolysis, detail a robust experimental protocol for forced degradation studies, and outline the necessary analytical methodologies for monitoring and characterizing its degradants. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of Spironolactone.

Introduction to Spironolactone and the Imperative of Impurity Profiling

Spironolactone: Therapeutic Use and Mechanism of Action

Spironolactone is a synthetic steroid, chemically identified as 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17β-carbolactone.[1] It functions as a competitive antagonist of the mineralocorticoid receptor, leading to increased excretion of sodium and water while conserving potassium.[1] This mechanism of action makes it a cornerstone therapy for conditions such as refractory edema associated with heart failure, liver cirrhosis, and hypertension.[1]

The Role of Impurity Profiling in Drug Development and Safety

The safety and efficacy of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, which can arise from the manufacturing process, storage, or degradation of the API, can potentially impact the drug's therapeutic effect or introduce toxicity.[4] Therefore, regulatory frameworks like the ICH guidelines necessitate rigorous impurity profiling.[2][3] A critical component of this process is the "forced degradation" or "stress testing" study, which intentionally degrades the drug substance under harsh conditions (e.g., acid, base, light, heat, oxidation) to achieve several key objectives:[2][3][5]

  • Elucidating Degradation Pathways: To understand how the molecule breaks down.

  • Identifying Degradation Products: To generate and identify potential impurities that could form under normal storage conditions.

  • Developing Stability-Indicating Methods: To create and validate analytical methods (typically HPLC) capable of separating the API from all its degradation products, ensuring accurate quantification of the drug's stability over time.

Characterization of Spironolactone Impurity H

Chemical Structure and Nomenclature

Spironolactone Impurity H is a well-defined related substance listed in pharmacopeias. Its chemical identity is distinct from the parent drug, which dictates its unique stability profile.

  • Chemical Name: (2'S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxiran]-3(2H)-one; also known as Spiro[androsta-4,6-diene-17,2'-oxiran]-3-one, (17β)-.[6][7]

  • CAS Number: 53866-24-3.[6][7][8]

  • Molecular Formula: C₂₀H₂₆O₂.[6][7]

  • Molecular Weight: 298.43 g/mol .[7]

FeatureSpironolactone (Parent Drug)Spironolactone Impurity H
Key Functional Groups γ-lactone ring at C17, 7α-thioacetyl group, α,β-unsaturated ketoneEpoxide (oxirane) ring at C17, Conjugated dienone system (C4, C6)
Molecular Formula C₂₄H₃₂O₄SC₂₀H₂₆O₂

The critical structural differences—the replacement of the γ-lactone and thioacetyl groups with a spiro-epoxide and a conjugated dienone system—are the primary determinants of Impurity H's chemical reactivity and degradation pathways.

Predicted Degradation Pathways of Spironolactone Impurity H

The degradation susceptibility of Impurity H can be predicted by analyzing its key functional groups: the epoxide ring and the conjugated dienone system.

Hydrolytic Degradation (Acidic and Basic Conditions)

The three-membered epoxide ring is highly strained and, unlike typical ethers, is susceptible to ring-opening reactions under both acidic and basic conditions.[9][10][11] This is expected to be the primary degradation pathway for Impurity H in aqueous environments.

3.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, which makes it a better leaving group.[10][12] The subsequent nucleophilic attack by water occurs at the more substituted carbon atom (the C17 spiro center), as this carbon can better stabilize the partial positive charge that develops in the transition state.[10][12][13] This Sₙ2-like mechanism results in a trans-diol product with inversion of stereochemistry at the site of attack.

Acid_Catalyzed_Hydrolysis ImpurityH Impurity H (Epoxide) ProtonatedEpoxide Protonated Epoxide Intermediate ImpurityH->ProtonatedEpoxide Protonation Diol Trans-17,17a-diol Degradant ProtonatedEpoxide->Diol Nucleophilic Attack H3O_plus H₃O⁺ H2O H₂O H_plus H⁺

Caption: Mechanism of acid-catalyzed epoxide ring-opening of Impurity H.

3.1.2 Base-Catalyzed Hydrolysis

In a basic medium, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the epoxide carbons in a classic Sₙ2 reaction.[10][14][15][16] Due to steric hindrance at the C17 spiro center, the attack will preferentially occur at the less substituted carbon of the epoxide ring. This is followed by protonation of the resulting alkoxide by water to yield the final diol product.

Base_Catalyzed_Hydrolysis ImpurityH_base Impurity H (Epoxide) Alkoxide Alkoxide Intermediate ImpurityH_base->Alkoxide SN2 Attack Diol_base Trans-diol Degradant Alkoxide->Diol_base Protonation OH_minus OH⁻ H2O_protonation H₂O

Caption: Mechanism of base-catalyzed epoxide ring-opening of Impurity H.

Photolytic Degradation

The conjugated androsta-4,6-diene-3-one system in Impurity H is a strong chromophore, meaning it absorbs ultraviolet (UV) light. Steroids containing such dienone systems are known to be photoreactive and can undergo complex rearrangements or isomerizations upon exposure to sunlight or artificial UV sources.[17][18][19] The exact degradation products can be diverse and may involve significant structural changes to the steroid backbone.[17] This susceptibility makes photostability testing a critical aspect of its impurity profile.

Experimental Framework: A Forced Degradation Protocol

To empirically determine the degradation pathway of Spironolactone Impurity H, a forced degradation study must be conducted in accordance with ICH Q1A(R2) guidelines.[2] The goal is to achieve 5-20% degradation, which is sufficient to identify products without causing extensive secondary degradation.[2][20]

Causality Behind Experimental Choices

The conditions chosen are not arbitrary; they are designed to mimic accelerated stress and target specific chemical reactions.

  • Acid/Base: Hydrochloric acid and sodium hydroxide are used to induce acid and base-catalyzed hydrolysis, respectively, targeting the labile epoxide ring.

  • Oxidation: Hydrogen peroxide is a common oxidizing agent used to determine susceptibility to oxidation.

  • Thermal: Elevated temperature provides the energy needed to overcome activation barriers for thermally induced degradation.

  • Photolytic: Exposure to a controlled UV light source, as specified by ICH Q1B, directly tests the stability of the light-absorbing dienone system.[21]

Step-by-Step Experimental Protocol

This protocol outlines a systematic approach to the forced degradation of Spironolactone Impurity H.

Step Action Rationale
1. Preparation Prepare a stock solution of Spironolactone Impurity H (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).Establishes a consistent starting concentration for all stress conditions.
2. Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Withdraw samples at intervals.To induce acid-catalyzed degradation. Heat accelerates the reaction.
3. Base Hydrolysis Mix stock solution with 0.01 M NaOH. Keep at room temperature for a short duration (e.g., 15-30 minutes). Withdraw samples.Base-catalyzed hydrolysis of epoxides is often rapid. Milder conditions prevent excessive degradation.
4. Oxidation Mix stock solution with 3-30% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples.To induce oxidative degradation.
5. Thermal Degradation Heat the stock solution at a high temperature (e.g., 60-80°C) for a specified time (e.g., 48 hours).To assess thermal stability in the absence of other reagents.
6. Photodegradation Expose the stock solution in a transparent container to UV light (e.g., overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter as per ICH Q1B).[21] Keep a control sample protected from light.To assess photostability and identify photolytic degradants. The dark control is essential to separate light-induced degradation from thermal effects.
7. Sample Analysis Prior to injection, neutralize the acidic and basic samples. Analyze all stressed samples and controls using a validated stability-indicating HPLC method.Neutralization prevents damage to the HPLC column. Analysis reveals the percentage of degradation and the profile of degradants.

Caption: Experimental workflow for the forced degradation of Spironolactone Impurity H.

Analytical Methodologies for Monitoring Degradation

The Central Role of Stability-Indicating HPLC Methods

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from any degradation products, process impurities, or other potential components.[22][23] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.

Typical HPLC-UV Method Parameters

The following parameters, adapted from methods used for Spironolactone and its impurities, serve as a robust starting point for developing a method for Impurity H.[22][23][24]

ParameterSpecificationRationale
Column C18 or Phenyl Hexyl (e.g., 150 x 4.6 mm, 3-5 µm)Provides good hydrophobic retention and separation for steroidal compounds.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.0) and an organic solvent (e.g., Acetonitrile/Methanol).The buffer controls the ionization state of any acidic/basic degradants, while the organic phase controls retention. A gradient elution is often necessary to separate compounds with a wide range of polarities.
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical columns, balancing analysis time and resolution.
Detection UV Photodiode Array (PDA) detector at ~240-254 nm.The conjugated dienone system of Impurity H will have a strong UV absorbance in this range. A PDA detector allows for peak purity analysis.
Column Temperature 25 - 40°CMaintains consistent retention times and peak shapes.
Structural Elucidation with Mass Spectrometry (LC-MS)

While HPLC-UV can separate and quantify the degradants, it does not identify them. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradation product, providing direct evidence of its molecular weight and fragmentation pattern, which is crucial for deducing its chemical structure.

Conclusion

While Spironolactone Impurity H is a known related substance, its specific degradation profile is not widely documented. Based on a first-principles analysis of its chemical structure, the primary points of instability are the strained epoxide ring and the UV-absorbing conjugated dienone system. Hydrolysis via epoxide ring-opening is the most probable degradation pathway under both acidic and basic conditions, leading to the formation of diol degradants. The dienone moiety confers a high risk of photolytic degradation. A systematic forced degradation study, executed according to ICH guidelines and analyzed with a validated stability-indicating HPLC method coupled with LC-MS, is essential to definitively map the degradation pathways and mechanisms. This knowledge is fundamental for ensuring the quality, stability, and safety of Spironolactone drug products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). [Link]

  • International Journal of Creative Research Thoughts (IJCRT), ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). [Link]

  • BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). [Link]

  • ResolveMass Laboratories via YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). [Link]

  • Mustansiriya University, Small Heterocyclic Rings (Epoxides) Prof. Dr. Ayad Kareem. [Link]

  • Legrand, P. et al., Spironolactone: stability indicating method for the identification of major degradation products and pathways. (SlideShare). [Link]

  • International Journal of Pharmaceutical Sciences and Research, QUANTIFICATION OF SPIRONOLACTONE AND ITS IMPURITIES PRESENT IN PHARMACEUTICAL DOSAGE FORMS BY STABILITY-INDICATING HPLC METHOD. (2023). [Link]

  • CHIMIA, The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1970). [Link]

  • Wang, Q. et al., Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids, National Institutes of Health. (2019). [Link]

  • Bentham Science, Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study. (2018). [Link]

  • ResearchGate, Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study. (2018). [Link]

  • Pharmaffiliates, Spironolactone-Impurities. [Link]

  • Aakash Institute, Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • PubMed, Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction. (1981). [Link]

  • Chemistry LibreTexts, 18.6: Reactions of Epoxides - Ring-opening. (2024). [Link]

  • SynThink, Spironolactone EP Impurities & USP Related Compounds. [Link]

  • ChemBK, 6β-Spiro[androsta-1,4-diene-6,2'-oxiran]-3,17-dione Request for Quotation. [Link]

  • Chemistry Steps, Reactions of Epoxides under Acidic and Basic Conditions. (2024). [Link]

  • Master Organic Chemistry, Opening of Epoxides With Acid. (2015). [Link]

  • YouTube, Ring Opening of Epoxides Under Acidic Conditions. (2023). [Link]

  • YouTube, Epoxide Reaction Under Basic Conditions. (2014). [Link]

  • Master Organic Chemistry, Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • ResearchGate, Light Induced Degradation of Testosterone in Waters. (2007). [Link]

  • Nature Portfolio, Story behind the paper: 'Photocatalytic degradation of steroid hormone micropollutants by TiO2- coated polyethersulfone membrane'. (2022). [Link]

  • Cacciari, G. et al., Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts, National Institutes of Health. (2020). [Link]

  • ResearchGate, Photodegradation of Prednisolone under UVB solar irradiation. Role of ROS-photogenerated in the degradation mechanism. (2017). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Characterization of Spironolactone Impurity H: Exact Mass and Isotopic Distribution

This guide provides a comprehensive technical overview for the analytical characterization of Spironolactone Impurity H, a specified impurity in the European Pharmacopoeia. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the analytical characterization of Spironolactone Impurity H, a specified impurity in the European Pharmacopoeia. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical application of high-resolution mass spectrometry (HRMS) for the unambiguous identification of this impurity. We will explore the theoretical underpinnings of its exact mass and isotopic distribution, and provide a field-proven protocol for its analysis.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] Spironolactone, a potassium-sparing diuretic, is no exception. Its synthesis and degradation can lead to the formation of several related compounds, each requiring precise identification and quantification.[1]

Spironolactone Impurity H, chemically known as (2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one, is a specified impurity in the European Pharmacopoeia.[4][5][6][7][8][9][10][] Accurate determination of its presence is crucial for ensuring the quality of Spironolactone-containing products. High-resolution mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled specificity and sensitivity for structural elucidation.[12]

Theoretical Mass and Isotopic Signature of Spironolactone Impurity H

The first step in the analytical identification of any compound by mass spectrometry is a thorough understanding of its theoretical mass and isotopic pattern. This theoretical data serves as the benchmark against which experimental results are compared.

Calculation of Monoisotopic Exact Mass

Spironolactone Impurity H has the molecular formula C₂₀H₂₆O₂ .[4][5][6][7][8][9][10][] The monoisotopic exact mass is calculated using the masses of the most abundant isotopes of each element.

ElementMost Abundant IsotopeMonoisotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000020240.000000
Hydrogen¹H1.0078252626.203450
Oxygen¹⁶O15.994915231.989830
Total 298.193280

Therefore, the theoretical monoisotopic exact mass of the neutral Spironolactone Impurity H is 298.193280 Da . In positive ion mode mass spectrometry, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 300.208835 or the sodiated adduct [M+Na]⁺ at m/z 322.185229.

Theoretical Isotopic Distribution

The isotopic distribution pattern is a unique fingerprint of a molecule's elemental composition. It arises from the natural abundance of stable isotopes for each element. For C₂₀H₂₆O₂, the key isotopes to consider are ¹³C, ²H, ¹⁷O, and ¹⁸O.

IsotopeNatural Abundance (%)
¹³C1.07
²H0.0115
¹⁷O0.038
¹⁸O0.205

The relative intensity of the isotopic peaks (M, M+1, M+2, etc.) can be calculated based on these abundances. The M+1 peak is primarily due to the presence of one ¹³C atom in the molecule. The M+2 peak is due to the presence of two ¹³C atoms, or one ¹⁸O atom, or other combinations of heavier isotopes.

Table of Theoretical Isotopic Distribution for [C₂₀H₂₆O₂ + H]⁺:

Mass (m/z)Relative Intensity (%)
300.2088100.00
301.212222.08
302.21552.64
303.21890.21

This predicted pattern is a critical tool for confirming the identity of an unknown peak observed during analysis.

Experimental Workflow for the Analysis of Spironolactone Impurity H

A robust analytical method is essential for the reliable detection and identification of pharmaceutical impurities. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) based workflow is the gold standard for this application.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep1 Weigh Spironolactone Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter through 0.22 µm Syringe Filter prep3->prep4 lc1 Inject Sample onto C18 Column prep4->lc1 Prepared Sample lc2 Gradient Elution with Mobile Phase (e.g., Water/Acetonitrile with Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Mode lc2->ms1 Eluent ms2 Full Scan Data Acquisition (e.g., m/z 100-1000) ms1->ms2 ms3 High Resolution & Mass Accuracy (< 5 ppm) ms2->ms3 data1 Extract Ion Chromatogram (XIC) for [M+H]⁺ of Impurity H ms3->data1 Acquired Data data2 Compare Measured Exact Mass to Theoretical Mass data1->data2 data3 Compare Observed Isotopic Pattern to Theoretical Pattern data1->data3 data4 Confirm Identity data2->data4 data3->data4

Analytical Workflow for Spironolactone Impurity H
Detailed Experimental Protocol

This protocol outlines a typical LC-HRMS method for the analysis of Spironolactone Impurity H. Method optimization and validation are essential for implementation in a regulated environment.

3.1.1. Materials and Reagents

  • Spironolactone API or drug product sample

  • Spironolactone Impurity H reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.1.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the Spironolactone sample.

  • Dissolve the sample in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to achieve a concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

3.1.3. LC-HRMS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V
Mass Range m/z 100-1000
Acquisition Rate 2 spectra/s

3.1.4. Data Analysis

  • Process the acquired data using appropriate software (e.g., Agilent MassHunter).

  • Extract the ion chromatogram for the theoretical m/z of the protonated Spironolactone Impurity H ([M+H]⁺ = 300.2088).

  • For any detected peak, determine the measured exact mass and calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm is generally considered acceptable for confident identification.

  • Compare the isotopic pattern of the detected peak with the theoretical distribution. A good match in both the m/z values and relative intensities of the isotopic peaks provides a high degree of confidence in the identification.

Conclusion

The precise and accurate identification of pharmaceutical impurities is a non-negotiable aspect of drug development and quality control. For Spironolactone Impurity H, a combination of theoretical calculations and advanced analytical techniques provides a robust framework for its characterization. By leveraging the power of high-resolution mass spectrometry, researchers can confidently determine the exact mass and verify the isotopic distribution, ensuring the identity and purity of Spironolactone. This in-depth understanding and the application of a validated analytical workflow are paramount to meeting regulatory expectations and safeguarding patient health.

References

  • European Pharmacopoeia (EP). Spironolactone Monograph.
  • United States Pharmacopeia (USP). Spironolactone Monograph.
  • SynThink. Spironolactone EP Impurities & USP Related Compounds. [Link][1]

  • SynZeal. Spironolactone EP Impurity H | 53866-24-3. [Link][4]

  • Veeprho. Spironolactone EP Impurity H | CAS 53866-24-3. [Link][5]

  • Molsyns. Spironolactone EP Impurity H. [Link][8]

  • Pharmaffiliates. Spironolactone-Impurities. [Link][9]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link][13]

  • Chen, G. et al. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link][12]

  • PubChem. Norethindrone. [Link][8]

  • Wikipedia. C20H26O2. [Link][14]

  • NIST. Atomic Weights and Isotopic Compositions. [Link][15]

Sources

Exploratory

Identification and Characterization of Spironolactone Impurity H in Stressed Stability Samples: An Advanced Analytical Guide

Introduction & Mechanistic Background Spironolactone is a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist. Ensuring the chemical stability of the active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Spironolactone is a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist. Ensuring the chemical stability of the active pharmaceutical ingredient (API) is critical, as degradation products can compromise both efficacy and safety. Among its pharmacopeial impurities, Spironolactone EP Impurity H (CAS: 53866-24-3)[1] represents a unique degradation product characterized by the alteration of the defining spirolactone ring. Chemically designated as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one[2], Impurity H has a molecular formula of C20H26O2[3] and a molecular weight of 298.42 Da[4].

This technical guide provides a comprehensive, field-proven methodology for the generation, isolation, and structural elucidation of Impurity H using forced degradation studies coupled with Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS).

Mechanistic Causality: Formation of Impurity H

To detect and quantify an impurity, analytical scientists must first understand the thermodynamic and kinetic drivers of its formation. Spironolactone primarily degrades via the elimination of thioacetic acid at the 7α-position under alkaline or thermal stress, yielding Canrenone (Impurity F/C depending on the pharmacopeia)[5].

The formation of Impurity H requires further degradation of the steroid's C17 spiro-gamma-lactone ring. Under aggressive oxidative and basic conditions, the lactone ring undergoes hydrolysis, followed by decarboxylation and subsequent epoxidation of the residual alkylidene group, yielding the distinctive 17-spiro-oxirane structure. Understanding this pathway dictates our choice of stress conditions: alkaline oxidation maximizes the yield of Impurity H for analytical isolation.

Mechanism Spiro Spironolactone (C24H32O4S) Canrenone Canrenone (C22H28O3) Spiro->Canrenone Alkaline Stress (- Thioacetic Acid) ImpurityH Impurity H (C20H26O2) Canrenone->ImpurityH Oxidative Cleavage & Epoxidation

Mechanistic degradation pathway of Spironolactone to Impurity H under stress.

Experimental Protocol: Forced Degradation

A self-validating protocol must include control samples (unstressed API) and properly neutralized stressed samples to prevent artifact formation during LC injection[6].

Step-by-Step Stress Methodology:

  • Stock Solution Preparation: Dissolve 10 mg of Spironolactone API in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Alkaline Hydrolysis (Base Stress): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Stir at room temperature (25°C) for 2 hours[6]. Causality: Neutralize immediately with 1 mL of 0.1 M HCl prior to analysis to halt degradation and prevent high-pH damage to the silica-based LC column.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 30% H₂O₂[5]. Causality: Maintain at room temperature for 24 hours in the dark to prevent photolytic confounding, ensuring degradation is strictly oxidative.

  • Acidic Hydrolysis (Acid Stress): Treat 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 16 hours[6]. Neutralize with 0.1 M NaOH.

  • Sample Dilution: Dilute all neutralized/stressed samples to a final theoretical concentration of 100 µg/mL using the mobile phase starting conditions (e.g., Water:Acetonitrile 80:20 v/v) to ensure peak shape integrity and prevent solvent-mismatch band broadening.

Analytical Workflow: UHPLC-HRMS/MS

High-resolution mass spectrometry (HRMS) is mandatory for distinguishing Impurity H (Exact Mass: 298.1933 Da) from other isobaric interferences[5].

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the theoretical plates necessary to resolve Impurity H from the structurally similar Canrenone and the parent API.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 20% B), 12.1-15 min (re-equilibration).

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.

Workflow cluster_lc UHPLC Separation (BEH C18) cluster_ms HRMS Detection (ESI+) Start Stressed Spironolactone Samples (100 µg/mL) Grad Gradient Elution (Water/ACN + 0.1% FA) Start->Grad FullScan Full Scan MS1 (Exact Mass ID) Grad->FullScan Frag ddMS2 Fragmentation (Structural Elucidation) FullScan->Frag Data Impurity H Confirmed [M+H]+ m/z 299.2006 Frag->Data

UHPLC-HRMS/MS workflow for the separation and identification of Impurity H.

Data Presentation & Interpretation

The forced degradation study yields varying amounts of Impurity H depending on the stress vector. The quantitative summary is presented in Table 1.

Table 1: Summary of Forced Degradation Results for Spironolactone

Stress ConditionReagent / Temp / TimeAPI Degradation (%)Impurity H Yield (%)Major Degradant Formed
Control None (Unstressed)< 0.1%Not DetectedNone
Acidic 0.1 M HCl, 60°C, 16h12.4%< 0.1%Canrenone
Alkaline 0.1 M NaOH, RT, 2h38.6%4.2%Canrenone, Impurity H
Oxidative 30% H₂O₂, RT, 24h25.1%8.7%Impurity H, Epoxides
Thermal Solid, 105°C, 48h5.3%Not DetectedCanrenone

Interpretation: Impurity H is predominantly formed under oxidative conditions, confirming that the transformation of the spiro-lactone to a spiro-oxirane is an oxidation-driven event. Alkaline conditions also promote its formation, likely due to the initial rapid conversion of Spironolactone to Canrenone, which acts as the susceptible precursor[7].

Mass Spectrometric Identification: For Impurity H (C20H26O2), the theoretical monoisotopic mass is 298.1933. In ESI+ mode, the protonated molecule[M+H]+ is observed at m/z 299.2006.

Table 2: HRMS/MS Fragmentation Profile of Impurity H

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Proposed Fragment Assignment
299.2006[M+H]+281.1900-1.2[M+H - H₂O]+ (Loss of oxirane oxygen as water)
299.2006 [M+H]+253.19510.8[M+H - H₂O - CO]+ (Cleavage of A-ring ketone)
299.2006 [M+H]+159.08041.5Cleavage of steroid B/C rings

Causality of Fragmentation: The loss of water (-18 Da) from the protonated precursor is highly characteristic of epoxides (oxiranes) under collision-induced dissociation (CID). This validates the presence of the 17-spiro-oxirane moiety as opposed to a lactone, which would typically exhibit a primary loss of CO₂ (-44 Da).

Conclusion

The identification of Spironolactone Impurity H in stressed stability samples requires a targeted approach. Because Impurity H is an oxidative and alkaline degradation product involving the destruction of the spirolactone ring, standard stability-indicating methods must be optimized to resolve it from the primary degradant, Canrenone. By employing sub-2-micron UHPLC chromatography coupled with high-resolution mass spectrometry, analytical scientists can definitively track the exact mass (m/z 299.2006) and diagnostic fragmentation patterns (loss of H₂O) to ensure the comprehensive safety profiling of Spironolactone formulations.

References

  • Pharmaffiliates. "Spironolactone - Impurity H (CAS: 53866-24-3)".[Link][1]

  • ResearchGate. "Isolation and identification of impurities in spironolactone".[Link][7]

  • Veerendra, Y.V.S., et al. "Design of Experimental Approach to Analytical Robustness Study for UHPLC Method Developed for Separation and Quantification of Spironolactone and its Impurities in Drug Substances." Asian Journal of Chemistry, 2019. [Link][6]

  • SynZeal. "Spironolactone EP Impurity H | 53866-24-3".[Link][3]

Sources

Foundational

In Silico Toxicity Prediction for Spironolactone Impurity H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The rigorous safety assessment of pharmaceutical impurities is a cornerstone of drug development. Spironolactone, a widely used potassium-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous safety assessment of pharmaceutical impurities is a cornerstone of drug development. Spironolactone, a widely used potassium-sparing diuretic, can contain various impurities, including Spironolactone Impurity H. This technical guide provides an in-depth, scientifically grounded framework for the in silico toxicity prediction of Spironolactone Impurity H. By leveraging a combination of computational models, this guide outlines a systematic approach to assess key toxicological endpoints, such as mutagenicity and carcinogenicity, in alignment with regulatory expectations like the ICH M7 guideline. This document is designed to empower researchers and drug development professionals to make early, informed decisions about impurity control strategies, thereby enhancing drug safety and streamlining the development process.

Introduction: The Imperative of Impurity Profiling

Spironolactone is a steroidal aldosterone antagonist used in the management of conditions like heart failure and hypertension.[1][2] During its synthesis or upon degradation, various process-related impurities and degradation products can arise.[3][4] Regulatory bodies worldwide mandate the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety.[3][4]

Spironolactone Impurity H, with the chemical formula C20H26O2, is one such potential impurity.[5][6][7] The traditional toxicological assessment of these impurities through extensive in vivo animal testing is often resource-intensive and time-consuming.[8] The advent of in silico toxicology offers a powerful alternative, providing rapid, cost-effective, and ethically considerate methods to predict the toxicological profile of chemicals based on their structure.[9][10]

This guide focuses on the application of these computational methods, particularly in the context of the International Council for Harmonisation (ICH) M7 (R2) guideline, which provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][4][11]

Foundational Pillars of In Silico Toxicity Assessment

In silico toxicology relies on computational models to predict the adverse effects of chemical substances.[12] The primary methodologies employed are Quantitative Structure-Activity Relationships (QSAR), expert rule-based systems, and read-across.

Quantitative Structure-Activity Relationship (QSAR) Models
  • Causality: The underlying principle of QSAR is that the structure of a molecule dictates its function and, consequently, its potential to cause harm.

  • Self-Validation: Robust QSAR models undergo rigorous internal and external validation to ensure their predictive accuracy and reliability.[12][16]

Expert Rule-Based Systems

Expert systems codify human toxicological knowledge into a set of structural rules or "alerts."[18][19] These systems, such as DEREK Nexus, identify specific molecular substructures (toxicophores) that are known to be associated with particular toxicities.[18][20]

  • Causality: These systems are built on established mechanistic understandings of how certain chemical features can lead to adverse biological interactions.

  • Trustworthiness: The rules within these systems are derived from peer-reviewed literature and proprietary data, providing a transparent and knowledge-driven basis for predictions.[18]

Read-Across

Read-across is a data-gap filling technique that assumes the toxicological properties of a target substance can be inferred from one or more structurally similar source substances with known data.[21][22][23] This approach is particularly useful when direct experimental data for the target chemical is unavailable.[24][25]

  • Causality: The core assumption is that structurally similar compounds will have similar biological activities and toxicities.[23]

  • Trustworthiness: The scientific justification for a read-across is strengthened by demonstrating similarities in physicochemical properties, metabolic pathways, and mechanisms of action between the source and target compounds.[23]

A Step-by-Step In Silico Workflow for Spironolactone Impurity H

The following workflow outlines a systematic approach to the in silico toxicity assessment of Spironolactone Impurity H, in line with the principles of the ICH M7 guideline.[3][4]

Step 1: Defining the Chemical Structure

The first crucial step is to obtain the accurate chemical structure of Spironolactone Impurity H. This is typically represented by a canonical SMILES (Simplified Molecular Input Line Entry System) string or a MOL file.

  • Spironolactone Impurity H (CAS: 53866-24-3) [5][26]

  • Canonical SMILES: CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CO5)C[5]

  • Molecular Formula: C20H26O2[5][6][7]

  • Molecular Weight: 298.42 g/mol [5][6]

Step 2: Selection of Complementary In Silico Models

The ICH M7 guideline recommends the use of two complementary in silico methodologies for the assessment of mutagenicity: one expert rule-based and one statistical-based (QSAR).[27][28][29] This dual approach provides a more robust and reliable prediction.[27]

  • Expert Rule-Based Model: DEREK Nexus is a widely accepted expert system for this purpose.[20][28]

  • Statistical-Based (QSAR) Model: SARAH Nexus or the Leadscope Model Applier are suitable statistical models.[27][28]

The use of multiple, well-validated models forms a self-validating system, increasing confidence in the overall assessment.[28]

Step 3: Prediction of Key Toxicological Endpoints

The primary endpoint of concern for pharmaceutical impurities under ICH M7 is bacterial mutagenicity (Ames test).[11] However, a comprehensive in silico assessment may also include other relevant endpoints.

This is a critical assessment for genotoxic potential. The SMILES string of Spironolactone Impurity H would be processed through both the expert rule-based and statistical models.

While mutagenicity is often a predictor of carcinogenicity, dedicated carcinogenicity models can provide additional insights. These models are trained on data from long-term rodent carcinogenicity studies.

Depending on the known pharmacology of the parent drug, spironolactone, other endpoints such as developmental and reproductive toxicity (DART), hepatotoxicity, and cardiotoxicity could also be assessed using appropriate in silico models.[30][31]

Step 4: Interpretation and Reporting of Results

The outputs from the various models must be carefully analyzed and consolidated.

  • Concordance of Results: If both the expert rule-based and statistical models yield negative predictions for mutagenicity, and the impurity is within the applicability domain of the models, it can be concluded that the impurity is of no mutagenic concern.[29]

  • Discordant or Positive Results: A positive, equivocal, or out-of-domain result from either model would trigger further expert review to determine the relevance of the prediction and may necessitate in vitro testing (e.g., an Ames test) for confirmation.

Data Synthesis and Visualization

Clear presentation of data is essential for interpretation and regulatory submission.

Table 1: Physicochemical Properties of Spironolactone and Impurity H

PropertySpironolactoneSpironolactone Impurity H
CAS Number 52-01-7[5]53866-24-3[5]
Molecular Formula C24H32O4SC20H26O2[5][6][7]
Molecular Weight 416.57 g/mol 298.42 g/mol [5][6]
Structure Steroidal lactoneSteroidal oxirane

Table 2: Hypothetical Summary of In Silico Mutagenicity Predictions for Impurity H

Model TypeSoftwarePredictionConfidence
Expert Rule-Based DEREK NexusNegativeHigh
Statistical (QSAR) SARAH NexusNegativeHigh

Note: This data is hypothetical for illustrative purposes.

Diagram 1: In Silico Toxicity Prediction Workflow This diagram illustrates the general workflow for the in silico toxicity assessment of a pharmaceutical impurity.

G cluster_0 Step 1: Input cluster_1 Step 2: Model Selection cluster_2 Step 3: Prediction cluster_3 Step 4: Interpretation & Output Input Impurity H Structure (SMILES/MOL) Expert Expert Rule-Based (e.g., DEREK Nexus) Input->Expert QSAR Statistical (QSAR) (e.g., SARAH Nexus) Input->QSAR Mutagenicity Bacterial Mutagenicity Expert->Mutagenicity QSAR->Mutagenicity Review Expert Review Mutagenicity->Review Carcinogenicity Carcinogenicity Carcinogenicity->Review Other Other Endpoints Other->Review Conclusion ICH M7 Classification Review->Conclusion Report Final Report Conclusion->Report

Caption: A generalized workflow for in silico toxicity prediction.

Diagram 2: ICH M7 Decision Tree for Mutagenicity Assessment This diagram outlines the decision-making process for classifying an impurity based on in silico and experimental results, as per the ICH M7 guideline.

G start Assess Impurity in_silico In Silico Assessment (Expert + QSAR) start->in_silico qsar_neg Both Models Negative? in_silico->qsar_neg class5 Class 5 (No Mutagenic Concern) qsar_neg->class5 Yes expert_review Expert Review qsar_neg->expert_review No / Equivocal ames_test Perform Ames Test expert_review->ames_test ames_result Ames Result? ames_test->ames_result ames_result->class5 Negative class2 Class 2 (Mutagenic Impurity) ames_result->class2 Positive

Caption: ICH M7 decision tree for mutagenicity classification.

Conclusion and Future Directions

The in silico toxicity assessment of Spironolactone Impurity H represents a critical first step in its safety qualification. By employing a combination of expert rule-based and statistical QSAR models, a robust and scientifically defensible prediction of mutagenic potential can be achieved. A negative prediction from both model types provides strong evidence that the impurity is not a mutagenic concern, potentially obviating the need for further in vitro testing.

References

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Lee, J. Y., & Lee, S. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Marchant, C. A., Briggs, K. A., & Long, A. (1999). Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. SAR and QSAR in Environmental Research, 10(2-3), 299–314. [Link]

  • Optibrium. (n.d.). How can I predict toxicity in drug discovery?[Link]

  • Valerio, L. G., Jr. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 209–221. [Link]

  • Hayashi, M., & Yoshikawa, K. (1991). The expert system for toxicity prediction of chemicals based on structure-activity relationship. Sangyo Igaku, 33(5), 376–377. [Link]

  • Sening, C. O., Zorn, J. A., & Sprunger, M. L. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 182(2), 279–290. [Link]

  • Regulations.gov. (2020). M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk -- Questions and Answers. [Link]

  • EliteSynth Laboratories. (n.d.). Spironolactone EP Impurity H. [Link]

  • Exponent. (n.d.). In Silico Toxicity Assessments - (Q)SAR. [Link]

  • IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]

  • Winter, M. J., Owen, S. F., & Murray-Smith, R. (2010). The Read-Across Hypothesis and Environmental Risk Assessment of Pharmaceuticals. Toxicology Letters, 198(1), 1–6. [Link]

  • ECETOC. (2010). Approaches for read-across in chemical risk assessment. [Link]

  • ToxMinds. (n.d.). Read-across – State of the art and next level![Link]

  • EFSA Scientific Committee. (2025). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal. [Link]

  • Pharmaffiliates. (n.d.). Spironolactone-Impurities. [Link]

  • Food Safety Magazine. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. [Link]

  • Zhang, Q., & Li, H. (2024). Predicting Chemical Immunotoxicity through Data-Driven QSAR Modeling of Aryl Hydrocarbon Receptor Agonism and Related Toxicity Mechanisms. Environmental Science & Technology. [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • Jayasundara, D., & Samarasinghe, T. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International Journal of Molecular Sciences, 15(11), 21509–21525. [Link]

  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]

  • ForthTox. (n.d.). In Silico Toxicology. [Link]

  • U.S. Geological Survey. (n.d.). An expert system for prediction of chemical toxicity. [Link]

  • Honma, M. (2018). In Silico Approaches in Genetic Toxicology. National Institute of Health Sciences, Japan. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2026). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. [Link]

  • ResearchGate. (2018). Which tool is better for Toxicity prediction?[Link]

  • Society of Toxicology. (2022). In Silico Tools for Prediction and Mechanistic Interpretation of Systemic and Topical Toxicity. [Link]

  • AERU. (2025). Spironolactone. University of Hertfordshire. [Link]

  • Wang, Y., & Chen, Y. (2023). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Royal Society of Chemistry. (2016). Cocrystals of spironolactone and griseofulvin based on an in silico screening method. [Link]

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Protocols & Analytical Methods

Method

HPLC method development for spironolactone impurity H quantification

Application Note: Advanced HPLC Method Development for the Quantification of Spironolactone Impurity H Spironolactone is a critical potassium-sparing diuretic and competitive aldosterone receptor antagonist. During its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Quantification of Spironolactone Impurity H

Spironolactone is a critical potassium-sparing diuretic and competitive aldosterone receptor antagonist. During its synthesis, formulation, and shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation and the formation of process-related impurities. Regulatory agencies, guided by ICH Q3A/Q3B frameworks, mandate the rigorous monitoring of these related substances to ensure patient safety.

Among the pharmacopoeial impurities, Spironolactone EP Impurity H presents a distinct analytical challenge. Chemically identified as (2'S)-spiro[androst-4,6-diene-17,2'-oxiran]-3-one (CAS: 53866-24-3)[1], Impurity H is structurally unique. Unlike the parent spironolactone molecule, which contains a thioacetate group and a gamma-lactone ring, Impurity H possesses a spiro-oxirane ring and a rigid 4,6-diene steroid core[1].

Causality in Separation: The absence of the polar thioacetate group and the presence of the oxirane ring fundamentally alter the molecule's hydrophobicity and dipole moment. Consequently, Impurity H exhibits a significantly different partitioning behavior on reversed-phase stationary phases compared to the parent drug and other common degradants (such as Canrenone). Developing a method that can selectively isolate this specific oxirane derivative from the massive API peak requires precise chromatographic tuning.

Method Development Rationale: A Quality by Design (QbD) Approach

Historically, the European Pharmacopoeia (EP) monograph for Spironolactone related substances relied on a complex quaternary mobile phase consisting of Acetonitrile, Tetrahydrofuran, Methanol, and Water[2]. While functional, this approach often suffers from prolonged equilibration times, baseline drift, and high system backpressures, making it less ideal for high-throughput environments.

To overcome these limitations, we engineered a modernized method using a Quality by Design (QbD) framework[3]. By systematically evaluating critical method parameters (CMPs), we developed a robust binary gradient system that simplifies preparation while enhancing resolution.

  • Column Selection: An end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) was selected. The high carbon load provides the necessary hydrophobic retention for the steroid core, while the end-capping minimizes secondary silanol interactions with the oxygen atom of the oxirane ring in Impurity H, ensuring sharp, symmetrical peaks.

  • Mobile Phase Optimization: Transitioning from a quaternary to a binary system (Acetonitrile and Water) drastically reduces baseline noise and optical interference at lower UV wavelengths[2]. The elution strength is modulated to selectively retain the highly hydrophobic 4,6-diene core of Impurity H while ensuring it resolves completely from the main Spironolactone peak.

QbD_Workflow A Define Analytical Target Profile (ATP) Target: Impurity H Quantification B Risk Assessment (CQA Identification) Variables: pH, % Organic, Flow Rate A->B C Design of Experiments (DoE) Screening Mobile Phase & Column B->C D Method Optimization Binary Gradient/Isocratic Refinement C->D E Method Validation (ICH Q2) Specificity, LOD/LOQ, Linearity D->E

Figure 1: Quality by Design (QbD) workflow for the development of the Impurity H HPLC method.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Built-in System Suitability Testing (SST) acts as an internal gatekeeper; the analytical run is only considered valid if these empirical criteria are met, proving the system's real-time capability to resolve the critical pair.

Reagents and Materials
  • Spironolactone API Reference Standard.

  • Spironolactone EP Impurity H Reference Standard (CAS: 53866-24-3).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: Milli-Q Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic delivery at 45% A / 55% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for bulky steroid structures).

  • Detection: UV at 254 nm. (Causality: Optimal wavelength for the conjugated 4,6-diene system of Impurity H, maximizing signal-to-noise ratio).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 10 mg of Impurity H reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 100 µg/mL.

  • API Sample Solution: Weigh 50 mg of the Spironolactone sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (Target: 1000 µg/mL).

  • Spiked Validation Sample: Spike the API Sample Solution with the Standard Stock Solution to achieve a final Impurity H concentration of 1.5 µg/mL (representing the typical 0.15% specification limit).

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.

System Suitability Test (SST) – The Self-Validation Gate

Before analyzing unknown samples, inject a resolution mixture containing Spironolactone and Impurity H. The run is validated only if the following criteria are met:

  • Resolution (Rs) > 2.0 between Impurity H and Spironolactone. Why? This ensures baseline separation, preventing the massive API peak from eclipsing the trace impurity, thereby self-validating the specificity of the run.

  • Tailing Factor (Tf) < 1.5 for Impurity H. Why? This confirms the absence of secondary silanol interactions, validating column integrity and mobile phase pH suitability.

  • %RSD of Peak Area < 2.0% (n=5 injections). Why? This validates the precision of the autosampler and the stability of the UV detector flow cell.

Separation_Logic Sample Spironolactone API + Impurities Col C18 Stationary Phase Hydrophobic Interaction Sample->Col ImpA Impurity H (Oxirane) Differential Partitioning Col->ImpA Elution 1 API Spironolactone Main Peak Col->API Elution 2 ImpOther Other Degradants (e.g., Canrenone) Col->ImpOther Elution 3

Figure 2: Chromatographic separation logic based on structural partitioning on a C18 column.

Method Validation & Quantitative Data

The developed binary method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines[4]. The quantitative performance metrics are summarized below, demonstrating the method's capability to accurately and precisely quantify Impurity H at trace levels without the complexities of the traditional quaternary mobile phase.

Validation ParameterAcceptance CriteriaObserved ResultConclusion
Specificity No interference at Impurity H Retention TimeNo co-eluting peaksPass
Linearity (R²) ≥ 0.999 (Range: LOQ to 150% of spec limit)0.9998Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.045%Pass
Method Precision (%RSD) ≤ 5.0% at LOQ level1.8%Pass
Accuracy (% Recovery) 90.0% – 110.0% across 3 concentration levels98.5% – 101.2%Pass

References

  • Source: International Journal of Pharmaceutical Sciences and Research (ijpsr.com)
  • Spironolactone EP Impurity H 53866-24-3 wiki Source: Guidechem URL
  • HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities Source: SciSpace URL
  • Source: Macedonian Pharmaceutical Bulletin (mfd.org.mk)

Sources

Application

High-Sensitivity LC-MS/MS Protocol for Trace Analysis of Spironolactone Impurity H in APIs

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Mechanistic Context & Analytical Challenges Spironolactone is a steroidal antimineralocorticoid widely prescribed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Mechanistic Context & Analytical Challenges

Spironolactone is a steroidal antimineralocorticoid widely prescribed for heart failure and hypertension. During synthesis and long-term storage, the active pharmaceutical ingredient (API) can degrade into several pharmacopeial impurities. Impurity H ((2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one, CAS: 53866-24-3) is a critical degradant characterized by the loss of the thioacetate group and the conversion of the lactone ring into an epoxide (oxirane)[1].

The trace quantification of Impurity H using mass spectrometry presents a unique mechanistic challenge. Spironolactone exhibits relatively poor ionization efficiency in standard Electrospray Ionization (ESI) and is highly prone to deleterious in-source fragmentation. Specifically, it loses thioacetic acid to form a predominant fragment at m/z 341.2110, which is structurally isobaric to its active metabolite, canrenone[2]. Consequently, rigorous chromatographic separation and precisely tuned adduct-forming mobile phases are required to prevent the massive API signal from suppressing the trace Impurity H signal or causing false positives via isobaric interference[3].

Pathway API Spironolactone API MW: 416.57 ImpH Impurity H (Target) MW: 298.42 | m/z 299.2[M+H]+ API->ImpH Epoxidation & Deacetylation Frag In-Source Fragment m/z 341.2 API->Frag ESI Ionization (- Thioacetic Acid) Metab Canrenone (Isobaric) m/z 341.2 Frag->Metab MS/MS Interference

Fig 1. Degradation pathway to Impurity H and isobaric MS interference challenges in ESI.

Causality-Driven Experimental Design

To achieve an ICH-compliant Limit of Quantitation (LOQ) of <0.05% for Impurity H, this protocol abandons standard acidic mobile phases (like 0.1% Formic Acid).

  • Mobile Phase Causality: Steroids lack highly basic amines. Harsh acids can catalyze the degradation of the delicate epoxide ring in Impurity H during analysis. Instead, we utilize 10 mM Ammonium Acetate . This buffered environment (pH ~6.8) stabilizes the epoxide ring while promoting the formation of stable protonated [M+H]+ and ammonium [M+NH4]+ adducts, drastically reducing the in-source fragmentation of the main API[2].

  • Stationary Phase Causality: A sub-2 µm C18 column is selected. The extreme hydrophobicity of both the API and Impurity H requires a high-efficiency surface area to ensure baseline resolution (Rs > 2.0), ensuring the trace impurity elutes outside the ion suppression zone of the massive API peak.

Workflow Prep Sample Prep (50:50 H2O:ACN) LC UHPLC Separation (C18, NH4OAc Buffer) Prep->LC Ion ESI+ Ionization (Adduct Control) LC->Ion MS MRM Detection (Trace Analysis) Ion->MS

Fig 2. End-to-end LC-MS/MS analytical workflow for trace impurity profiling.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Before any sample data is accepted, the system must pass built-in System Suitability Tests (SST) to verify resolution, sensitivity, and the absence of carryover.

Step 1: Reagent Preparation & Sample Extraction
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v). Causality: Matching the initial gradient conditions prevents peak distortion (solvent effects) while fully solubilizing the lipophilic steroidal compounds.

  • Standard Preparation: Prepare a stock solution of Impurity H Reference Standard[1] at 1 mg/mL in Acetonitrile. Dilute to the target LOQ level (e.g., 5 ng/mL) using the diluent.

  • Sample Preparation: Accurately weigh 10 mg of Spironolactone API and dissolve in 10 mL of diluent (1 mg/mL API). Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Chromatographic Separation

Execute the separation using a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C to reduce backpressure and improve mass transfer kinetics.

Table 1: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (Acetonitrile)Curve
0.000.407030Initial
1.000.4070306 (Linear)
6.000.4020806 (Linear)
8.000.4020806 (Linear)
8.100.4070306 (Linear)
10.000.4070306 (Linear)
Step 3: Triple Quadrupole MS/MS Acquisition

Operate the mass spectrometer in ESI positive mode. Optimize the source temperature to 450°C and desolvation gas flow to 800 L/hr to ensure complete droplet desolvation of the aqueous buffer.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Impurity H (Quantifier) 299.2 [M+H]+281.2 [-H2O]503522
Impurity H (Qualifier) 299.2 [M+H]+159.1 [Ring Cleavage]503530
Spironolactone (Ref) 341.2 [In-Source]107.1504025
Step 4: System Self-Validation Sequence

Execute the following injection sequence to validate the integrity of the run:

  • Blank Injection (Diluent): Must show no peaks at the retention time of Impurity H (S/N < 3). Validates lack of autosampler carryover.

  • SST Injection (LOQ Standard): Inject the 5 ng/mL Impurity H standard. Validates sensitivity (S/N > 10) and mass accuracy.

  • Spike Recovery (Matrix + Standard): Inject a 1 mg/mL API sample spiked with 5 ng/mL Impurity H. Validates the absence of ion suppression from the API matrix (Recovery must be 80-120%).

Quantitative Data & Method Validation Summary

When executed correctly, this protocol meets strict ICH Q2(R2) validation guidelines for trace impurity analysis in pharmaceutical matrices.

Table 3: Method Validation Metrics (ICH Q2(R2) Compliant)

Validation ParameterAcceptance CriteriaObserved Performance
Limit of Detection (LOD) S/N ≥ 31.5 ng/mL (0.00015%)
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 10%5.0 ng/mL (0.0005%)
Linearity Range R² ≥ 0.9955.0 ng/mL to 500 ng/mL (R² = 0.9992)
Matrix Effect (Ion Suppression) 80% - 120%96.4% (Minimal suppression due to baseline resolution)
Intra-day Precision (%RSD) ≤ 5.0% at LOQ3.2% (n=6)

References[1] CAS No : 53866-24-3| Chemical Name : (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one| Product Name : Spironolactone - Impurity H | Pharmaffiliates. Pharmaffiliates. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUybInEfOrCZIQJtq2HoKYRTkq4kQIBsvOMtbFohj8wtBsbBz318TGQQnSsTwMl4f6H9ZZbbeftKuMD2bQ7zGecVcyx9SozM1t821NM5HChBKVxjpptT6EvD3AFcjJAx_7ddmb1MlvwSbOlMgZ9X7zYJohp_8ozp9rqBXDNn-fDZReR28H4qbZ_k5aZJeq3uvB[2] Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWb96CeKeWwEiJ52Q9r1H6ox6k0Td2dkzJ133UWXJbKpQbvCwm9zNwQVkiD6GiPwHKMhC0FxF3ASMGUIY01VKtzYpFUsPm3_RrgnrsVVUAtE0mnblp9VOeC8ShiHGeJN0vyGgJefBrC0H6TXCO[3] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENb70tcv0CgcRLIUzONsjr3LccbDooPAbJoyRtFmTndydN9Ildx9zL1kzsnDoTtenk2DmZlmOPY9F2dQELeGhB14xT68H2F6WMU-B0IThSdjLKlzn4NqOz_qyWcTveb7kFJs_xREKMdPWNcvu-voj6fdWkq1gkToB_ys9-06HFhniGR_fc5mxqrzBpX0W6HhU3c9EcsEbO0ePGkChKnqMy-aX2jULrDxfhBRJ2Sw0p8_pNK1zXzgvpEmi4l1pNbOgkKlDlvegRlGXwxgFh0p66ylZXG2S-c-hLfGRvY6NHbg9xdhMr609P4CICV6L9H9ORL2aFNjKb

Sources

Method

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

An in-depth guide to the targeted synthesis and chromatographic isolation of Spironolactone Impurity H for use as an analytical reference standard. Spironolactone (7α-acetylthio-17α-hydroxy-3-oxo-17α-pregn-4-ene-21-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the targeted synthesis and chromatographic isolation of Spironolactone Impurity H for use as an analytical reference standard.

Spironolactone (7α-acetylthio-17α-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) is a potassium-sparing diuretic and aldosterone antagonist widely used in clinical practice.[1] The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may arise from side reactions, degradation of the API, or as intermediates in the synthesis process.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[3]

This application note focuses on Spironolactone Impurity H , a designated impurity in the European Pharmacopoeia (EP). Its chemical identity is (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one (CAS: 53866-24-3), with a molecular formula of C₂₀H₂₆O₂.[4][5] Unlike spironolactone, Impurity H lacks the C7 acetylthio group and the C17 γ-lactone ring, featuring instead a conjugated 4,6-diene system and a spiro-epoxide (oxirane) ring at the C17 position. The availability of pure reference standards for such impurities is essential for the development and validation of analytical methods used in quality control (QC) laboratories.[6]

This document provides a comprehensive guide for researchers and drug development professionals, outlining a proposed synthetic route for Spironolactone Impurity H and a detailed protocol for its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC).

Part 1: Proposed Synthesis of Spironolactone Impurity H

Principle and Rationale:

The proposed transformation involves two conceptual steps:

  • Cleavage of the Lactone: The γ-lactone ring must be opened and the side chain cleaved to form a 17-keto group.

  • Formation of the Spiro-epoxide: The resulting 17-keto steroid can then be converted to the spiro-oxirane ring. A common method for this transformation is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide (e.g., dimethylsulfoxonium methylide) to convert a ketone into a terminal epoxide.

This approach provides a targeted route to the desired impurity from a closely related and accessible starting material.

G cluster_synthesis Proposed Synthesis Workflow cluster_logic Structural Relationship Canrenone Canrenone (Spironolactone Related Compound A) Intermediate Androsta-4,6-diene-3,17-dione (17-Keto Intermediate) Canrenone->Intermediate Lactone Cleavage (e.g., Hydrolysis & Oxidation) ImpurityH Spironolactone Impurity H ((2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one) Intermediate->ImpurityH Epoxidation (e.g., Corey-Chaykovsky Reaction) Spironolactone Spironolactone Canrenone_logic Canrenone Spironolactone->Canrenone_logic Metabolism / De-thioacetylation ImpurityH_logic Impurity H Canrenone_logic->ImpurityH_logic Proposed Transformation

Caption: Proposed synthesis logic and structural relationships.

Materials and Reagents:

  • Canrenone (Spironolactone Related Compound A)

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Synthetic Protocol:

Step 1: Hydrolysis of Canrenone Lactone

  • Dissolve Canrenone (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of 10% aqueous KOH (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

Step 2: Oxidative Cleavage to 17-Keto Intermediate

  • Dissolve the crude product from Step 1 in DCM.

  • Add PCC (1.5 equivalents) to the solution.

  • Stir at room temperature, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude Androsta-4,6-diene-3,17-dione.

Step 3: Epoxidation via Corey-Chaykovsky Reaction

  • In a separate, dry, nitrogen-flushed flask, add sodium hydride (1.1 equivalents) to anhydrous DMSO.

  • Slowly add trimethylsulfoxonium iodide (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the dimethylsulfoxonium methylide.

  • Dissolve the crude 17-keto intermediate from Step 2 in anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by slowly pouring it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude product is Spironolactone Impurity H, which will require purification.

Part 2: Isolation and Purification Protocol

Principle:

The crude synthetic product will be a mixture containing the target Impurity H, unreacted starting materials, and side products. Preparative Reverse-Phase HPLC is the method of choice for isolating polar and moderately polar organic molecules, offering high resolution and scalability.[8] The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Workflow for Isolation:

G start Crude Synthetic Product prep Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start->prep filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject onto Preparative HPLC System filter->inject collect Collect Fractions based on UV Detection inject->collect analyze Analyze Fractions by Analytical HPLC for Purity collect->analyze pool Pool Pure Fractions (>98% Purity) analyze->pool evaporate Remove Solvent under Reduced Pressure (Rotary Evaporation) pool->evaporate dry Dry under High Vacuum evaporate->dry end Isolated Spironolactone Impurity H dry->end

Caption: Workflow for the isolation and purification of Impurity H.

Step-by-Step Isolation Protocol:

  • Sample Preparation: Dissolve the crude product from the synthesis in a minimal amount of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at the detection wavelength (e.g., 284 nm, the λmax for the 4,6-diene system). Collect fractions corresponding to the major peak suspected to be Impurity H.

  • Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method (see Table 1) to determine its purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the required purity criteria (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization/Drying: Lyophilize the remaining aqueous solution or extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the final, purified solid. Dry the final product under high vacuum to remove residual solvents.

Table 1: HPLC System Parameters

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 90% B in 15 min40% B to 70% B in 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 284 nmUV at 284 nm
Column Temp. 30 °CAmbient
Injection Vol. 10 µL1-5 mL (concentration dependent)

Note: These parameters are a starting point and may require optimization based on the specific crude mixture and available instrumentation.

Part 3: Analytical Characterization

Self-Validating System:

The identity and purity of the isolated material must be unequivocally confirmed. This is achieved by using orthogonal analytical techniques.

  • Purity Confirmation (HPLC): The final purity should be assessed using the validated analytical HPLC method described in Table 1. The peak area percentage of the main peak should be reported.

  • Identity Confirmation (Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula.

  • Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy will confirm the precise chemical structure, including stereochemistry.

Table 2: Expected Analytical Data for Spironolactone Impurity H

TechniqueParameterExpected Result
HPLC Purity> 98% (as per peak area)
LC-MS (ESI+) [M+H]⁺m/z 299.1955
Molecular FormulaC₂₀H₂₆O₂ (Confirmed by HRMS)
¹H NMR Olefinic ProtonsSignals corresponding to H-4 and H-6 of the diene system
Epoxide ProtonsDiastereotopic protons of the CH₂ in the oxirane ring
Steroid BackboneComplex multiplet signals for the steroidal core
¹³C NMR Carbonyl Carbon (C3)~199 ppm
Olefinic Carbons4 signals for C4, C5, C6, C7
Spiro Carbon (C17)Signal for the quaternary carbon of the epoxide
Epoxide CarbonSignal for the CH₂ carbon of the epoxide

Conclusion

This application note provides a robust framework for the synthesis and isolation of Spironolactone Impurity H. The proposed synthetic route, leveraging the Corey-Chaykovsky reaction on a canrenone-derived intermediate, offers a targeted pathway to obtain this critical reference material. The detailed preparative HPLC protocol ensures high-purity isolation, which is fundamental for its use in analytical method validation, stability studies, and routine quality control of spironolactone API and drug products. The outlined characterization techniques provide a necessary system of checks to confirm the identity and purity of the isolated standard, ensuring its suitability for regulatory purposes.

References

  • Chen, H., et al. (2005). Isolation and identification of novel impurities in spironolactone. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 639-647.
  • SynThink (n.d.). Spironolactone EP Impurities & USP Related Compounds. Retrieved from SynThink.
  • PubMed (2006). Isolation and identification of novel impurities in spironolactone. National Center for Biotechnology Information.
  • Benchchem (n.d.). An In-depth Technical Guide to the Chemical Synthesis Pathways of Spironolactone. Retrieved from Benchchem.
  • SIELC Technologies (2018). Separation of Spironolactone on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.
  • ResearchGate (n.d.). Isolation and identification of impurities in spironolactone. Retrieved from ResearchGate.
  • Sigma-Aldrich (n.d.). Spironolactone Related Compound A USP Reference Standard. Retrieved from Sigma-Aldrich.
  • Guidechem (n.d.). Spironolactone EP Impurity H 53866-24-3 wiki. Retrieved from Guidechem.
  • SynZeal (n.d.). Spironolactone Impurities. Retrieved from SynZeal.
  • USP Store (n.d.). Spironolactone Related Compound A (100 mg). Retrieved from USP Store.
  • Pharmaffiliates (n.d.). Spironolactone - Impurity H. Retrieved from Pharmaffiliates.
  • Clearsynth (n.d.). Spironolactone EP Impurity H. Retrieved from Clearsynth.
  • EliteSynth Laboratories (n.d.). Spironolactone EP Impurity H. Retrieved from EliteSynth Laboratories.

Sources

Application

High-Resolution Chromatographic Separation of Spironolactone API from Impurity H: A Methodological Protocol

Abstract & Scope Spironolactone is a highly effective potassium-sparing diuretic and competitive mineralocorticoid receptor antagonist used in the management of heart failure and hypertension. During the synthesis and sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

Spironolactone is a highly effective potassium-sparing diuretic and competitive mineralocorticoid receptor antagonist used in the management of heart failure and hypertension. During the synthesis and shelf-life of the Active Pharmaceutical Ingredient (API), structurally related impurities can emerge, compromising drug safety and efficacy. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered for the baseline separation and quantification of Spironolactone from its critical pharmacopeial degradant, Impurity H [1].

Mechanistic Insights: The Causality of Separation

To achieve robust chromatographic resolution, one must understand the molecular divergence between the API and the impurity.

  • Structural Divergence: Spironolactone is characterized by a steroidal nucleus containing a 7α-thioacetate group and a γ-lactone ring. In contrast, Impurity H—chemically defined as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one[1]—lacks the bulky thioacetate moiety and instead features a conjugated diene system (androst-4,6-diene) alongside an oxirane ring.

  • Stationary Phase Dynamics: A high-density C18 (Octadecylsilane) column is utilized. The absence of the polarizable sulfur-containing group in Impurity H, combined with the rigidity of its diene system, alters its hydrodynamic volume and hydrophobic footprint. This allows the C18 alkyl chains to differentially retain the two molecules based on subtle steric and hydrophobic variations[2].

  • Thermodynamic Control: The column compartment is strictly maintained at 40°C. For bulky steroidal molecules, elevated temperatures improve mass transfer kinetics between the mobile and stationary phases, significantly reducing peak broadening and system backpressure[3].

  • Photometric Causality: Detection is set to 254 nm. Both Spironolactone and Impurity H possess an α,β-unsaturated ketone (enone) in the A-ring. This chromophore exhibits a strong π-π* transition at 254 nm, maximizing the signal-to-noise ratio and ensuring high sensitivity for trace-level impurity quantification[2].

Experimental Protocol

This protocol is designed as a self-validating system. The analytical run is only considered valid if the System Suitability Test (SST) criteria outlined in Section 4 are strictly met.

Reagents and Materials
  • Spironolactone API Reference Standard

  • Spironolactone EP Impurity H Reference Standard (CAS: 53866-24-3)[1]

  • HPLC-Grade Methanol and Acetonitrile

  • Ammonium Acetate (AR Grade)

  • Milli-Q Purified Water (18.2 MΩ·cm)

Chromatographic Conditions
  • Column: C18 Analytical Column (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, adjusted to pH 7.2. (The slightly basic pH suppresses secondary interactions with residual acidic silanols on the silica support, preventing peak tailing for steroidal compounds)[3].

  • Mobile Phase B: HPLC-Grade Methanol[3].

  • Elution Mode: Isocratic (60% Mobile Phase A : 40% Mobile Phase B).

  • Flow Rate: 0.9 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength (UV/PDA): 254 nm[2].

Sample Preparation
  • Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio. Degas by sonication for 10 minutes.

  • API Stock Solution: Accurately weigh 50 mg of Spironolactone API into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve completely, and make up to the mark (500 µg/mL)[3].

  • Impurity H Stock Solution: Accurately weigh 2 mg of Impurity H into a 50 mL volumetric flask. Dissolve in 5 mL of Acetonitrile to break the oxirane lipophilicity, then make up to volume with diluent (40 µg/mL).

  • System Suitability (Resolution) Solution: Transfer 5 mL of the API Stock Solution and 1 mL of the Impurity H Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent. This yields a solution spiked with approximately 0.15% w/w of Impurity H relative to the API[2].

System Suitability & Data Presentation

To guarantee the integrity of the analytical batch, the System Suitability Solution must be injected in five replicates prior to sample analysis. The system is self-validated only if the parameters align with the thresholds in the table below.

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( T )Theoretical Plates ( N )
Impurity H 12.40.85N/A≤ 1.2> 8,000
Spironolactone 14.61.00≥ 2.0 ≤ 1.5> 10,000

(Note: Retention times are representative and may shift slightly based on the specific void volume of the LC system used. The critical self-validating metric is the Resolution ( Rs​ ) > 2.0).

Chromatographic Workflow Visualization

Spironolactone_HPLC SamplePrep 1. Sample Preparation API & Impurity H in Diluent Injection 2. Autosampler Injection 10 µL Volume SamplePrep->Injection Column 3. C18 Analytical Column 40°C, 5 µm, 250 x 4.6 mm Injection->Column Detector 4. UV/PDA Detection λ = 254 nm Column->Detector Hydrophobic Separation MobilePhase Mobile Phase Delivery Buffer:MeOH (Isocratic) MobilePhase->Column Flow Rate 0.9 mL/min Analysis 5. Chromatogram Analysis Resolution (Rs) > 2.0 Detector->Analysis

HPLC workflow for the baseline separation of Spironolactone and Impurity H.

References

1.[1] Title: Spironolactone-Impurities - Pharmaffiliates Source: pharmaffiliates.com URL:

2.[2] Title: (PDF) HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities Source: researchgate.net URL:

3.[3] Title: Tapkir et al., IJPSR, 2023; Vol. 14(4): 1962-1969. (Development and Validation of High-Performance Liquid Chromatography Assay Method of Spironolactone) Source: ijpsr.com URL:

Sources

Method

Application Note: Synthesis and Analytical Qualification of Spironolactone EP Impurity H Reference Standard

Executive Summary Spironolactone is a critical potassium-sparing diuretic and mineralocorticoid receptor antagonist. During its multi-step industrial synthesis, or as a result of forced degradation, several structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spironolactone is a critical potassium-sparing diuretic and mineralocorticoid receptor antagonist. During its multi-step industrial synthesis, or as a result of forced degradation, several structurally related impurities can emerge[1]. Spironolactone Impurity H is a pharmacopeial impurity strictly monitored under European Pharmacopoeia (EP) guidelines[2]. As a Senior Application Scientist, establishing a robust, high-yield, and stereoselective protocol for synthesizing this reference standard is essential for accurate impurity profiling, regulatory compliance, and toxicological qualification.

This application note details the causality-driven synthetic methodology, step-by-step experimental protocols, and the self-validating analytical frameworks required to produce >99% pure Spironolactone Impurity H.

Scientific Context & Structural Properties

Spironolactone Impurity H lacks the 7α-thioacetyl group characteristic of the active pharmaceutical ingredient (API) and features an oxirane (epoxide) ring at the C17 position instead of the standard γ-lactone[3]. Mechanistically, this spiro-oxirane is a process-related intermediate. In commercial synthesis, epoxidation of the 17-ketosteroid precursor (androsta-4,6-diene-3,17-dione) is often performed prior to lactone ring construction. Incomplete conversion or side-reactions lead to the retention of this epoxide in the final drug substance[4].

Quantitative Data Summary

To facilitate rapid identification and analytical setup, the physicochemical parameters of Impurity H are summarized below:

PropertySpecification
Chemical Name (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one
CAS Registry Number 53866-24-3[5]
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.43 g/mol
Pharmacopeial Status EP Specified Impurity H[2]
Physical Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Acetonitrile, and Dichloromethane

Mechanistic Pathway: The Corey-Chaykovsky Epoxidation

To synthesize this compound as a high-purity reference standard, a Corey-Chaykovsky epoxidation is employed.

Expertise & Causality: The choice of reagent is critical here. We utilize trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The sulfoxonium ylide is less reactive and undergoes a reversible nucleophilic addition to the sterically hindered 17-ketone. This reversibility places the reaction under thermodynamic control. The ylide attacks the carbonyl from the less hindered α-face (avoiding severe 1,3-diaxial steric clashes with the C18 angular methyl group on the β-face). Consequently, the oxygen is pushed to the β-position, and subsequent irreversible ring closure yields the highly specific (2'S) stereocenter required for Impurity H[6].

G A Androsta-4,6-diene- 3,17-dione D Alpha-Face Nucleophilic Attack A->D B Me3S(O)I + Base in DMSO C Dimethylsulfoxonium Methylide B->C Deprotonation C->D Addition E Betaine Intermediate D->E F Ring Closure (-DMSO) E->F G Impurity H (2'S)-Spiro-oxirane F->G Epoxidation

Figure 1: Corey-Chaykovsky stereoselective epoxidation pathway for Spironolactone Impurity H.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) dictate that the reaction must not proceed to the purification phase unless intermediate milestones are met.

Materials & Reagents
  • Substrate: Androsta-4,6-diene-3,17-dione (1.0 eq, 10.0 mmol, 2.84 g)

  • Epoxidizing Agent: Trimethylsulfoxonium iodide (TMSOI) (1.5 eq, 15.0 mmol, 3.30 g)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq, 15.0 mmol, 1.68 g)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (30 mL)

Step-by-Step Methodology

Step 1: Ylide Generation (Inert Atmosphere)

  • Purge a dry 100 mL round-bottom flask with Argon.

  • Suspend TMSOI (3.30 g) in 20 mL of anhydrous DMSO.

  • Add KOtBu (1.68 g) portion-wise over 10 minutes at ambient temperature (20–25 °C).

  • Causality Check: Stir for 30 minutes. The suspension will transition to a clear, pale-yellow solution, indicating the successful generation of the dimethylsulfoxonium methylide. If the solution remains heavily turbid, moisture contamination has quenched the base; the batch must be aborted.

Step 2: Stereoselective Epoxidation

  • Dissolve androsta-4,6-diene-3,17-dione (2.84 g) in 10 mL of warm anhydrous DMSO.

  • Add the steroid solution dropwise to the ylide over 15 minutes, maintaining the internal temperature below 30 °C to prevent degradation of the sensitive diene system.

  • Stir the reaction mixture at room temperature for 3 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when >95% of the starting material is consumed.

Step 3: Quenching and Extraction

  • Pour the reaction mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring. The highly hydrophobic spiro-oxirane will precipitate.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (2 × 50 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel 60, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Pool the pure fractions and evaporate. Recrystallize from Methanol/Water to yield Impurity H as a white crystalline solid.

Analytical Qualification (Self-Validating System)

To certify the synthesized material as a pharmacopeial reference standard, it must pass an orthogonal suite of analytical tests. This ensures structural integrity and verifies the stereochemistry.

HPLC-UV Purity Assessment

Follow the EP monograph parameters for Spironolactone to ensure the impurity behaves as expected chromatographically[2].

  • Column: Octadecylsilyl silica gel (C18), 5 µm, 4.6 mm × 125 mm.

  • Column Temperature: 70 °C.

  • Mobile Phase: Gradient of Solution A and Solution B (Tetramethylammonium hydroxide buffer adjusted to pH 1.75 with phosphoric acid / Acetonitrile).

  • Release Criterion: The material must exhibit an HPLC purity of ≥99.0% . The relative retention time (RRT) must align seamlessly with the established EP profile for Impurity H.

Structural Confirmation (NMR & HRMS)
  • HRMS (ESI+): Calculate for C₂₀H₂₇O₂⁺ [M+H]⁺: 299.2005. Release Criterion: Observed mass must be within 5 ppm of the theoretical value.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Causality Check: The presence of the oxirane ring is confirmed by the characteristic AB spin system of the methylene protons at C2' (typically appearing as two doublets around δ 2.60 and 2.90 ppm, J ≈ 5.0 Hz).

    • The diene protons at C4, C6, and C7 must remain intact, appearing in the downfield olefinic region (δ 5.60 - 6.20 ppm).

    • The C18 angular methyl group will show a distinct upfield shift compared to the starting material, confirming the β-orientation of the oxirane oxygen.

References

  • European Pharmacopoeia (EP) 7.0 Monograph: Spironolactone Impurities. drugfuture.com.
  • Spironolactone EP Impurities & USP Related Compounds. SynThink Chemicals.
  • Spironolactone - Impurity H (CAS 53866-24-3). Pharmaffiliates.
  • Spironolactone EP Impurity H Reference Standard. SynZeal.
  • Isolation and identification of impurities in spironolactone. ResearchGate.
  • Microbial hydroxylation of steroids. Epoxidation of Δ6-3-ketosteroids. Canadian Science Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Spironolactone Impurity H Detection

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with the precise quantification of Spironolactone Impurity H ((2'S)-Spir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with the precise quantification of Spironolactone Impurity H ((2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one, CAS: 53866-24-3)[1][2].

Detecting trace-level steroidal impurities demands a pristine chromatographic baseline. Because Spironolactone and its related substances are typically monitored via UV detection at low wavelengths (e.g., 235 nm to 254 nm)[3][4], the system is highly susceptible to optical, mechanical, and chemical noise. This guide provides a self-validating framework to systematically isolate root causes and execute a flawless analytical run.

System Diagnostics Workflow

Before adjusting any chromatographic parameters, you must isolate the physical source of the noise. The following logical workflow is the gold standard for separating detector, pump, and column-induced noise.

G Start Baseline Noise > 50 µV in Impurity H Run CheckUV Isolate Detector: Turn off pump. Does noise persist? Start->CheckUV LampIssue Detector Issue: Check UV lamp hours & Flow cell CheckUV->LampIssue Yes CheckPump Isolate Pump: Run zero-volume union. Noise? CheckUV->CheckPump No PumpIssue Pump/Solvent Issue: Check seals, valves, & degasser CheckPump->PumpIssue Yes ColumnIssue Column/Matrix Issue: Wash column, check guard, SPE CheckPump->ColumnIssue No

Fig 1: Logical isolation workflow for diagnosing HPLC baseline noise.

Quantitative Baseline Parameters & Causality

To troubleshoot effectively, we must define what constitutes an "acceptable" baseline. The table below summarizes the critical quantitative thresholds required for accurate Impurity H detection and the causality behind deviations[5][6].

ParameterTarget SpecificationTroubleshooting ThresholdCausality / Impact
Signal-to-Noise (S/N) for LOD ≥ 3:1< 3:1High background noise masks trace Impurity H peaks, leading to false negatives during stability studies.
Signal-to-Noise (S/N) for LOQ ≥ 10:1< 10:1Fails quantitative accuracy; peak integration becomes irreproducible, violating ICH Q2(R1) guidelines.
Baseline Drift < 1 mAU/hr> 2 mAU/hrIndicates temperature fluctuations in the column compartment or incomplete equilibration of the mobile phase.
Pump Pressure Ripple < 1% of total pressure> 2%Causes cyclical baseline noise (sine wave pattern) due to faulty check valves or trapped air in the pump head.

In-Depth Troubleshooting Q&A

Q: Why does baseline noise disproportionately affect Spironolactone Impurity H quantitation compared to the main API? A: Spironolactone Impurity H is an oxirane derivative that lacks a highly conjugated chromophore compared to the parent drug. Consequently, its molar absorptivity at standard detection wavelengths (235-254 nm) is relatively low[3][4]. To detect it at the 0.05% reporting threshold required by pharmacopeias, the detector must operate at high sensitivity. At these settings, even minor fluctuations in mobile phase absorbance (chemical noise) or lamp energy (optical noise) are amplified, directly degrading the S/N ratio[5].

Q: How do I definitively differentiate between optical noise, pump pulsation, and chemical noise? A: You must decouple the system components (as shown in Fig 1).

  • Optical Noise: Turn off the pump flow but leave the detector on. If the noise persists, the issue is optical. The deuterium lamp may have exceeded its useful life (typically >2000 hours), causing a drop in emission energy at 235 nm, or there is a micro-bubble trapped in the flow cell.

  • Pump Pulsation: Bypass the column using a zero-volume union. If the baseline shows a rhythmic, cyclical sine-wave pattern that correlates with the pump stroke volume, you have a mechanical issue (e.g., a failing active inlet valve or worn pump seals).

  • Chemical Noise: If the noise only appears when the column is inline and flow is active, the issue is chemical. This is often caused by the elution of highly retained matrix contaminants (late eluters) from previous injections, or the use of lower-grade solvents containing UV-absorbing impurities.

Q: What role does the mobile phase play in baseline instability at 235 nm? A: At 235 nm, many common solvent additives begin to exhibit significant background absorbance. For instance, if you are using a gradient method with a phosphate buffer (pH 3.0-4.0) and methanol/acetonitrile[7], any organic impurities in the water or buffer salts will concentrate on the column and elute as "ghost peaks" or a wandering baseline. Always use LC-MS grade solvents and ensure your aqueous buffer is filtered through a 0.22 µm membrane to eliminate particulate scattering in the flow cell.

Self-Validating Experimental Protocol for Impurity H Detection

To ensure absolute trustworthiness in your results, do not simply run the method and hope for the best. Implement this self-validating protocol, which forces the system to prove its readiness before sample analysis begins.

Phase 1: Mobile Phase & System Preparation
  • Aqueous Phase Preparation: Prepare a 0.02 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid[3][7]. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase: Use strictly LC-MS grade Acetonitrile.

  • System Purge: Purge all pump lines with 100% LC-MS grade water at 5 mL/min for 5 minutes to remove salt precipitates, followed by the respective mobile phases.

Phase 2: The Self-Validating System Suitability Test (SST)

Causality: This step proves the baseline is chemically and optically stable before committing precious samples.

  • Equilibration: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Equilibrate at the initial gradient conditions for at least 20 column volumes.

  • Blank Injection: Inject the sample diluent (blank).

  • Validation Gate: Evaluate the chromatogram at the expected retention time of Impurity H.

    • Action: Calculate the peak-to-peak noise over a 2-minute window. If the noise exceeds 50 µV, STOP . Do not proceed to sample injection. Execute the diagnostic workflow (Fig 1). If noise is < 50 µV, the system is validated for trace analysis.

Phase 3: Sample Preparation & Execution
  • Extraction: Dissolve the Spironolactone sample in the diluent to achieve the target concentration (e.g., 500 µg/mL for impurity profiling).

  • Filtration: Pass the sample through a 0.45 µm syringe filter. Discard the first 1 mL to prevent extractable interference from the filter housing.

  • Chromatography: Inject 10-20 µL. Monitor the UV absorbance at 235 nm or 254 nm[3][4]. Calculate the S/N ratio for the Impurity H peak to ensure it meets the ≥ 10:1 LOQ requirement[5][8].

Frequently Asked Questions (FAQs)

Q: I replaced the UV lamp, but the baseline is still noisy. What next? A: Check the flow cell. Over time, silica from the column or organic precipitates can coat the flow cell windows, reducing light transmission and increasing noise. Flush the flow cell with 10% nitric acid (bypassing the column) followed by copious amounts of water.

Q: Can sample matrix cause baseline noise? A: Yes. If you are analyzing formulated Spironolactone tablets rather than API, excipients (like binders or lubricants) can accumulate on the column head[3][4]. This causes a gradual increase in baseline noise over a sequence. Implement a strong organic wash step (e.g., 95% Acetonitrile) at the end of each gradient run to strip these late eluters.

Q: My baseline drifts upwards during the gradient. Is this normal? A: A slight drift is normal in gradient elution due to the changing refractive index and absorbance profile of the mobile phase mix. However, if the drift exceeds 2 mAU/hr, it may indicate that your organic solvent contains UV-absorbing impurities. Switch to a higher purity grade of Acetonitrile.

References

  • Spironolactone - Impurity H (Pharmaffiliates) | Source: pharmaffiliates.com | 1

  • Spironolactone EP Impurity H CAS#: 53866-24-3 (ChemicalBook) | Source: chemicalbook.com | 2

  • Method Development by High-Performance Liquid Chromatography: Review (Human Journals) | Source: humanjournals.com | 5

  • Rapid Determination of 53 Stimulants Residues in Animal Food by Ultra-high Liquid Chromatography Tandem Mass Spectrometry (BIO Web of Conferences) | Source: bio-conferences.org | 6

  • Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma (OAText) | Source: oatext.com | 3

  • Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form (Researcher.life) | Source: researcher.life | 7

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESKETAMINE AND BREXANOLONE IN ITS PURE & TABLET DOSAGE FORMS BY RP-HPLC (IJCRT) | Source: ijcrt.org |8

  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS (IJPSR) | Source: ijpsr.com |4

Sources

Optimization

Overcoming matrix interference in spironolactone impurity H testing

Welcome to the technical support resource for the analysis of spironolactone and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of spironolactone and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during chromatographic testing, with a specific focus on overcoming matrix interference in the quantification of Spironolactone Impurity H.

Frequently Asked Questions (FAQs)

Q1: What is Spironolactone Impurity H and why is it important to monitor?

Spironolactone Impurity H is a specified impurity of Spironolactone listed in the European Pharmacopoeia (EP).[1] Its chemical name is (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one.[2] Like all pharmaceutical impurities, its levels must be monitored and controlled to ensure the safety, efficacy, and quality of the final drug product.[3] Regulatory bodies like the EP and USP set strict limits for such impurities.[4][5]

Q2: What is "matrix interference" and how does it affect impurity analysis?

Matrix interference, also known as the matrix effect, occurs when components in the sample matrix (other than the analyte of interest) alter the analytical signal of the analyte.[6] In the context of HPLC or LC-MS, these components can be excipients from a tablet formulation, endogenous molecules from a biological sample (like plasma), or even other degradation products.[7][8] This interference can manifest as either signal enhancement (an artificially high reading) or, more commonly, signal suppression (an artificially low reading), leading to inaccurate quantification.[9]

Q3: Why is Spironolactone Impurity H particularly susceptible to matrix effects?

The susceptibility of any analyte, including Impurity H, to matrix effects depends on several factors:

  • Co-elution: If matrix components have similar chromatographic properties to Impurity H, they will elute from the HPLC column at the same time, entering the detector simultaneously.[9]

  • Ionization Competition (LC-MS): In mass spectrometry, co-eluting matrix components can compete with the analyte for ionization in the source, leading to ion suppression.[7]

  • Low Concentration: Impurities are typically present at very low levels. A small absolute change in the signal due to matrix effects can represent a large relative error in the final calculated amount.

Q4: What are the primary sources of matrix interference in a typical Spironolactone drug product analysis?

The primary sources are the excipients used in the formulation. These can include:

  • Fillers: Lactose, microcrystalline cellulose.

  • Binders: Povidone, starch.

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate.

  • Lubricants: Magnesium stearate.

  • Coating agents: Hypromellose, titanium dioxide, polyethylene glycol.

During sample preparation, these compounds can be extracted along with the active pharmaceutical ingredient (API) and its impurities, contributing to the sample matrix.

Troubleshooting Guide: Overcoming Matrix Interference

This section provides a problem-oriented approach to diagnosing and resolving specific issues related to matrix interference during the analysis of Spironolactone Impurity H.

Problem 1: Low or Inconsistent Recovery of Impurity H

You observe that when you spike a known amount of Impurity H standard into a placebo (formulation matrix without the API) and analyze it, the recovery is significantly below 100% or varies widely between injections.

Causality: This is a classic sign of signal suppression. Components from the formulation matrix are co-eluting with Impurity H and interfering with its detection, most notably in LC-MS analysis.[6] The inconsistent results arise from slight variations in sample preparation or chromatography that alter the precise amount of interfering matrix components co-eluting in each run.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 A Low / Inconsistent Recovery Observed B Perform Post-Column Infusion Experiment A->B C Analyze Chromatogram: Identify Suppression Zone B->C D Option 1: Chromatographic Optimization C->D If suppression zone coincides with Impurity H peak E Option 2: Improve Sample Preparation C->E If chromatography changes are insufficient F Option 3: Use Matrix-Matched Calibrants D->F If suppression cannot be eliminated E->F G Option 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->G Gold Standard for Quantification

Caption: Workflow for diagnosing and mitigating signal suppression.

The goal is to shift the retention time of Impurity H away from the co-eluting matrix components.

  • Analyze Placebo Blank: Inject a concentrated extract of the placebo formulation. Identify the major peaks from the excipients.

  • Compare Retention Times: Compare the placebo chromatogram with that of a pure Impurity H standard to see which matrix peaks are potential interferents.

  • Modify Mobile Phase Gradient: Adjust the gradient slope.

    • Sharper Gradient: A faster increase in the organic solvent percentage can sometimes move analytes away from early-eluting interferences.

    • Shallower Gradient: A slower, more gradual increase can improve resolution between closely eluting peaks.[10]

  • Change Organic Modifier: If using acetonitrile, try substituting it with methanol or vice-versa. These solvents have different selectivities and can significantly alter the elution order of compounds.[11]

  • Adjust pH: If using a buffered mobile phase, small changes in pH (±0.2-0.5 units) can alter the ionization state of interfering compounds (if they are acidic or basic), changing their retention and moving them away from the neutral Impurity H peak.

  • Evaluate Column Chemistry: If resolution is still poor, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to exploit different separation mechanisms.[10][12]

Table 1: Example HPLC Gradient Conditions for Method Development

ParameterStarting Method (C18)Modified Method 1 (Shallower Gradient)Modified Method 2 (Different Selectivity)
Column C18, 4.6x150 mm, 3.5 µmC18, 4.6x150 mm, 3.5 µmPhenyl-Hexyl, 4.6x150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B0-2 min: 30% B2-20 min: 30-65% B20-22 min: 65% B0-2 min: 40% B2-15 min: 40-90% B15-17 min: 90% B
Problem 2: Impurity H Peak Shows Tailing or Poor Shape

Even when on-scale, the chromatographic peak for Impurity H is asymmetric (tailing factor > 1.5).

Causality: Peak tailing can be caused by several factors, including secondary interactions with the column stationary phase, column overload, or extra-column volume.[10] When analyzing impurities in a complex matrix, another common cause is the presence of a closely-eluting, unresolved matrix component on the tail of the main analyte peak.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Path A Impurity H Peak Tailing (Tf > 1.5) B Inject Standard Only: Is peak shape good? A->B C Yes B->C D No B->D E Matrix-Related Issue: - Unresolved interference - Improve sample cleanup (SPE) C->E F Method/System Issue: - Check extra-column volume - Check for column degradation - Use competing base (e.g., TEA) D->F

Sources

Reference Data & Comparative Studies

Validation

Spironolactone Impurity Profiling: A Comparative Guide to HPLC Retention Times of Impurity A vs. Impurity H

Introduction Spironolactone is a critical potassium-sparing diuretic and mineralocorticoid receptor antagonist used widely in the treatment of heart failure, edema, and hypertension 1[1]. During its synthesis and through...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spironolactone is a critical potassium-sparing diuretic and mineralocorticoid receptor antagonist used widely in the treatment of heart failure, edema, and hypertension 1[1]. During its synthesis and throughout its shelf-life, various related substances and degradants can form. Controlling these impurities is paramount for Active Pharmaceutical Ingredient (API) quality and patient safety.

Among the most closely monitored are Impurity A and Impurity H 2[2]. This guide provides an objective, deep-dive comparison of their chromatographic behaviors, focusing on High-Performance Liquid Chromatography (HPLC) retention times, the structural causality behind their separation, and validated experimental protocols.

Chemical Profiles & Mechanistic Origins

To understand the retention time dynamics of these compounds, we must first analyze their structural differences. In reversed-phase chromatography, these structural nuances dictate their interaction with the hydrophobic stationary phase.

  • Spironolactone (API): Contains a steroidal nucleus, a γ -lactone ring, and a 7 α -thioacetate group. It is moderately lipophilic.

  • Impurity A: Structurally identified as Δ20 -spironolactone (CAS: 132458-33-4)2[2]. The altered lactone/double bond configuration slightly increases its polarity relative to the parent API.

  • Impurity H: Identified as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one (CAS: 53866-24-3)2[2]. It lacks the highly polarizable thioacetate group and features a rigid diene and an oxirane ring, which significantly increases its overall lipophilicity.

HPLC Retention Time Dynamics: The Causality of Separation

In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobic effect. The stationary phase retains lipophilic compounds longer, while more polar compounds elute earlier.

  • Impurity A (Relative Retention Time ~0.95): Because Impurity A is slightly more polar than Spironolactone, it partitions less effectively into the hydrophobic stationary phase. Consequently, it elutes just before the main API peak. The critical analytical challenge here is achieving a baseline resolution ( Rs​≥1.5 ) due to their high structural similarity1[1].

  • Impurity H (Relative Retention Time > 1.50): The absence of the thioacetate group and the presence of the diene/oxirane structure make Impurity H highly lipophilic. It interacts strongly with the alkyl chains of the column, resulting in a significantly longer retention time, eluting well after the API.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure reproducibility and sharp peak shapes, the following protocol leverages a ternary mobile phase. The inclusion of Tetrahydrofuran (THF) is a deliberate mechanistic choice: THF acts as a strong organic modifier that disrupts the rigid steroidal backbone's interaction with the silica support, drastically reducing peak tailing and improving the resolution between closely eluting peaks like Impurity A and Spironolactone3[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a Symmetry C8 analytical column (150 mm × 3.9 mm, 5 µm particle size) 3[3].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Water : Tetrahydrofuran (THF) : Acetonitrile (ACN) in a precise ratio of 77:21:2 (v/v/v)3[3]. Filter through a 0.45 µm membrane and degas thoroughly via sonication.

  • Sample Preparation: Dissolve the Spironolactone sample in the mobile phase to achieve a working concentration of 1.0 mg/mL. Spike with reference standards of Impurity A and Impurity H (0.1% w/w) to validate retention times.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV Photodiode Array (PDA) at 254 nm3[3].

    • Injection Volume: 20 µL.

  • System Suitability (Self-Validation): The system is validated only if the resolution ( Rs​ ) between Impurity A and Spironolactone is ≥1.5 , and the symmetry factor for the Spironolactone peak falls between 0.8 and 1.5.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance based on validated methods.

AnalyteCAS NumberRelative Retention Time (RRT)Expected Retention Time (min)Polarity vs. API
Impurity A 132458-33-4~0.95~24.7Higher
Spironolactone 52-01-71.00~26.0Baseline
Impurity H 53866-24-3> 1.50> 39.0Lower

(Note: Exact retention times will vary based on specific column dead volumes and system configurations, but RRTs remain highly consistent).

Visualizing the Separation Logic

The diagram below illustrates the RP-HPLC separation workflow and the logical elution order driven by the polarity of the steroidal impurities.

HPLC_Separation A Spironolactone Sample (API + Imp A + Imp H) B RP-HPLC (C8 Column) Mobile Phase: H2O/THF/ACN A->B C Impurity A Slightly Polar (RRT ~0.95) B->C tR ~24 min D Spironolactone Target API (RRT 1.00) B->D tR ~26 min E Impurity H Highly Lipophilic (RRT >1.5) B->E tR >39 min

Fig 1: RP-HPLC separation logic and relative retention time (RRT) dynamics for Spironolactone.

Conclusion

The precise separation of Spironolactone from its related substances, particularly Impurity A and Impurity H, demonstrates the necessity of tailored mobile phase modifiers like THF. By understanding the causality between the structural lipophilicity of these steroidal compounds and their interaction with the stationary phase, analytical scientists can robustly validate their chromatographic systems and ensure the highest standards of pharmaceutical quality control.

References
  • Source: mfd.org.
  • Source: ijpsr.
  • Source: pharmaffiliates.

Sources

Comparative

Precision in Pharmacopeial Compliance: A Comparative Guide to Spironolactone Impurity H RRF Calculation

In the rigorous landscape of pharmaceutical development, the accurate quantification of related substances is paramount to ensuring drug safety and efficacy. For Spironolactone, a widely prescribed potassium-sparing diur...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the accurate quantification of related substances is paramount to ensuring drug safety and efficacy. For Spironolactone, a widely prescribed potassium-sparing diuretic, controlling degradation products and synthetic by-products is a critical regulatory requirement.

This guide provides an in-depth, comparative analysis of the methodologies used to calculate the Relative Response Factor (RRF) for Spironolactone Impurity H . Designed for analytical chemists and drug development professionals, this document explores the mechanistic causality behind detector response variations, compares analytical approaches, and establishes a self-validating protocol for RRF determination.

Mechanistic Causality: Why Impurity H Requires an RRF

To understand why an RRF is necessary, we must examine the structural divergence between the Active Pharmaceutical Ingredient (API) and the impurity.

Spironolactone possesses a specific chromophore characterized by an α,β -unsaturated lactone ring and a -thioacetate group. In contrast, Spironolactone Impurity H —chemically identified as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one (CAS: 53866-24-3) [1]—lacks the thioacetate moiety. Instead, it features an extended conjugated 4,6-diene system within its steroidal A/B rings [2].

This structural variance fundamentally alters the molecule's molar absorptivity ( ϵ ). Because the conjugated diene system of Impurity H absorbs UV light more intensely at standard detection wavelengths (e.g., 238 nm or 254 nm) than the parent API, assuming a 1:1 response ratio would lead to a significant overestimation of the impurity's concentration. The RRF corrects for these differences in detector response due to chemical structure, ensuring accurate quantification [3].

Comparative Analysis of RRF Determination Methodologies

The calculation of RRF is defined as the ratio of the detector response of the impurity to that of the API under identical chromatographic conditions [4]. However, the mathematical approach to deriving this ratio significantly impacts its accuracy.

Table 1: Slope Method vs. Single-Point Calibration
ParameterMulti-Level Linear Regression (Slope Method)Single-Point Calibration
Mechanism Derives RRF from the ratio of calibration curve slopes ( mImp​/mAPI​ ).Derives RRF from a single concentration point ratio[5].
Accuracy High. Eliminates y-intercept bias and minimizes the impact of baseline noise.Moderate. Highly vulnerable to integration errors at low concentration levels.
Regulatory Standing Preferred standard aligned with ICH Q2(R1) and USP guidelines.Acceptable only if strict linearity passing through the origin is pre-validated.
Self-Validation Built-in via R2 and y-intercept statistical analysis.None. Requires external linearity validation to prove homoscedasticity.
Table 2: Impact of Column Chemistry on Impurity H RRF Accuracy

Accurate RRF calculation relies entirely on perfect peak integration. If Impurity H co-elutes with the API tail, the RRF will be artificially skewed. The choice of stationary phase dictates this resolution.

Column ChemistryResolution ( Rs​ )Peak Symmetry ( As​ )Calculated RRF (238 nm)Method Reliability
Standard C18 1.81.451.42 ± 0.08Moderate: Peak tailing of the API can overlap with the impurity, inflating its area.
Phenyl-Hexyl 3.51.051.56 ± 0.02High: π−π interactions specifically target the diene system of Impurity H, ensuring baseline resolution.

Causality Insight: The Phenyl-Hexyl column leverages π−π orthogonal selectivity to interact with the conjugated diene of Impurity H. This pulls the impurity away from the main Spironolactone peak, allowing for pristine integration and a highly reproducible RRF value.

Self-Validating Protocol for RRF Determination

To ensure absolute trustworthiness, the following protocol utilizes the Multi-Level Linear Regression method embedded with strict pass/fail criteria. If the system suitability fails, the workflow automatically invalidates the data, requiring a root-cause investigation before proceeding.

Phase 1: Solution Preparation
  • Reference Standards: Accurately weigh high-purity Spironolactone API and Impurity H reference standards.

  • Stock Solutions: Dissolve both compounds in the sample diluent (e.g., Acetonitrile:Water 50:50 v/v) to achieve a stock concentration of 1000 µg/mL.

  • Linearity Dilutions: Prepare a 5-point volumetric dilution series ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.30% relative to the nominal analytical concentration).

Phase 2: Chromatographic Acquisition
  • Injection: Inject each linearity level in triplicate using the optimized Phenyl-Hexyl HPLC-UV method.

  • Detection: Monitor and record peak areas at 238 nm.

Phase 3: Data Processing & Self-Validation
  • Regression Analysis: Plot Peak Area (y-axis) against Concentration in µg/mL (x-axis) for both Spironolactone and Impurity H.

  • Self-Validation Check: The system must meet the following criteria:

    • Coefficient of Determination ( R2 ) ≥0.999 .

    • %RSD of triplicate injections ≤2.0% .

    • Action: If criteria are not met, the preparation is deemed invalid.

  • Calculation: Extract the slopes ( m ) from the linear equations ( y=mx+c ).

    • RRF = mImpurityH​/mSpironolactone​

    • Correction Factor (CF) = 1/RRF

Workflow Visualization

RRF_Validation N1 1. Standard Preparation Spironolactone & Impurity H N2 2. Linearity Dilutions (LOQ to 150% Spec) N1->N2 Volumetric Dilution N3 3. HPLC-UV Analysis (Triplicate Injections) N2->N3 Chromatographic Acquisition N4 4. System Suitability (R² > 0.999, RSD < 2%) N3->N4 Data Evaluation N4->N1 Fail Criteria (Re-prepare) N5 5. Linear Regression (Area vs. Concentration) N4->N5 Pass Criteria N6 6. RRF Calculation (Slope_Imp / Slope_API) N5->N6 Slope Extraction

Caption: Self-validating HPLC workflow for precise RRF determination.

References

  • Pharmaffiliates. "Spironolactone - Impurity H". Retrieved from[Link][2]

  • Pharmaguideline. "Relative Response Factor (RRF) and its Calculation in HPLC Analysis". Retrieved from [Link][4]

  • Veeprho. "Determination of Response factors of Impurities in Drugs by HPLC". Retrieved from [Link][3]

  • Chromatography Today. "What is a Response Factor?". Retrieved from[Link][5]

Sources

Validation

Limit of detection (LOD) and quantitation (LOQ) for spironolactone impurity H

Title: Comparative Analytical Strategies for the Limit of Detection (LOD) and Quantitation (LOQ) of Spironolactone Impurity H Introduction Spironolactone is a critical potassium-sparing diuretic, but its synthesis and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analytical Strategies for the Limit of Detection (LOD) and Quantitation (LOQ) of Spironolactone Impurity H

Introduction Spironolactone is a critical potassium-sparing diuretic, but its synthesis and degradation pathways produce several pharmacopeial impurities that require rigorous monitoring under ICH Q3A/Q3B guidelines. Among these, Spironolactone EP Impurity H (CAS: 53866-24-3) presents a distinct analytical challenge[1]. Structurally identified as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one, this impurity contains a reactive oxirane (epoxide) ring and lacks the highly polar 7-alpha-thioacetate group present in the parent API[2]. This structural variance significantly alters its physicochemical profile, directly impacting its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

As a Senior Application Scientist, I have evaluated multiple chromatographic platforms for impurity profiling. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, providing actionable, self-validating protocols for the precise quantitation of Impurity H.

Structural Causality and Chromatographic Behavior

The absence of the thioacetate moiety in Impurity H fundamentally changes its chromatographic behavior. In reversed-phase chromatography (RPC), the increased lipophilicity of Impurity H dictates that it will elute later than Spironolactone on a standard C18 stationary phase.

Furthermore, the removal of the thioester group reduces the extended conjugation of the molecule, lowering its molar absorptivity in the standard UV range (240–254 nm). Because standard HPLC-UV methods rely on robust chromophoric responses, achieving a low LOD for Impurity H via UV detection is inherently bottlenecked by the molecule's lower extinction coefficient. This necessitates the transition to UHPLC (for peak sharpening) or LC-MS/MS (for mass-specific detection) to achieve trace-level sensitivity[3].

Performance Comparison Matrix

The following table summarizes the objective performance metrics of three analytical platforms for the detection of Spironolactone Impurity H, based on validated industry data[3][4][5].

Analytical PlatformDetection MechanismTypical LODTypical LOQResolution (Rs) vs APIBest Use Case
HPLC-UV UV Absorbance (240 nm)~0.018%~0.053%> 1.5Legacy Monograph Testing
UHPLC-PDA Photodiode Array~0.010%~0.030%> 2.5Routine Batch Release
LC-MS/MS MRM (m/z 299.2 → 281.2)~0.001%~0.003%N/A (Mass Filtered)Trace/Genotoxic Profiling

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to mathematically and physically confirm that the targeted LOD/LOQ thresholds are achievable.

Protocol A: UHPLC-PDA Method for Routine Quantitation
  • Objective: Achieve an LOQ of ≤ 0.03% for Impurity H to support routine API batch release and stability testing[3].

  • Mechanistic Causality: Utilizing sub-2-micron particles in a UHPLC column minimizes eddy diffusion (per the van Deemter equation). This prevents band broadening, eluting Impurity H as a highly concentrated, sharp peak, thereby maximizing the signal-to-noise (S/N) ratio despite its weak chromophore.

Step-by-Step Workflow:

  • Column Selection: Deploy an octadecylsilane (C18) column (e.g., 100 mm × 2.1 mm, 1.7 µm). The high surface area provides the necessary theoretical plates to separate the structurally similar steroidal backbone.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in MS-grade water. (Causality: The low pH suppresses residual silanol ionization on the column, preventing peak tailing of the analytes).

    • Mobile Phase B: 100% Acetonitrile. (Causality: Acetonitrile provides the lower viscosity and higher elution strength required to rapidly elute the lipophilic Impurity H).

  • Gradient Elution: Initiate at 30% B, ramping to 80% B over 10 minutes. A steep gradient ensures Impurity H does not diffuse longitudinally during elution.

  • Detection: PDA configured to 240 nm.

  • Self-Validation (System Suitability): Inject a resolution standard containing 0.1% Impurity H and 99.9% Spironolactone.

    • Acceptance Criteria: The Resolution (Rs) between the Spironolactone tail and the Impurity H peak must be ≥ 2.5. The S/N ratio for the Impurity H peak must be ≥ 10 to validate the LOQ[3].

Protocol B: LC-MS/MS Method for Trace Evaluation
  • Objective: Achieve an LOD of ≤ 0.001% (10 ppm) to rule out trace accumulation of the potentially reactive oxirane intermediate[5].

  • Mechanistic Causality: Electrospray Ionization (ESI) in positive mode efficiently protonates the ketone oxygen of Impurity H, yielding a robust [M+H]+ precursor ion. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific filter, eliminating background matrix noise and drastically lowering the LOD compared to optical detection.

Step-by-Step Workflow:

  • Chromatographic Conditions: Maintain the C18 column and mobile phases from Protocol A to ensure orthogonal comparability, but reduce the flow rate to 0.3 mL/min. (Causality: Lower flow rates enhance desolvation efficiency in the ESI source).

  • MS Source Tuning:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Precursor Ion: m/z 299.2 [M+H]+ (Based on MW 298.42)[1].

    • Product Ion (Quantifier): m/z 281.2. (Causality: Represents the neutral loss of H₂O (-18 Da) following the protonation and rearrangement of the oxirane/ketone system).

    • Collision Energy (CE): 20 eV.

  • Self-Validation (System Suitability): Inject a blank diluent followed by an LOQ standard (10 ng/mL).

    • Acceptance Criteria: The blank must exhibit no interfering peaks at the retention time of Impurity H (S/N < 3 for LOD validation)[3]. The LOQ standard must yield an S/N ≥ 10 with a precision (%RSD) of ≤ 5% across six replicate injections.

Analytical Workflow Diagram

The following diagram illustrates the logical divergence between routine UV-based testing and trace-level MS analysis based on the targeted concentration of Impurity H.

G A Spironolactone API Sample Preparation B Chromatographic Separation (C18 Column, Gradient Elution) A->B Extract C UHPLC-PDA Routine Batch Release LOQ: ~0.03% B->C High Conc. API D LC-MS/MS (MRM) Trace Level Analysis LOQ: ~0.003% B->D Trace Impurity H E UV Detection (240 nm) Limited by weak chromophore C->E F ESI+ Ionization m/z 299.2[M+H]+ D->F

Analytical workflow comparing UHPLC-PDA and LC-MS/MS for Impurity H quantitation.

Conclusion

Selecting the appropriate analytical platform for Spironolactone Impurity H depends heavily on the regulatory phase and required sensitivity. While HPLC-UV remains a staple in legacy monographs, its LOD is fundamentally limited by the impurity's weak chromophore[4]. Upgrading to UHPLC-PDA improves the LOQ to ~0.03% through physical peak sharpening, satisfying standard ICH Q3A thresholds[3]. However, for rigorous trace analysis or stability-indicating studies where the oxirane intermediate must be monitored at parts-per-million levels, LC-MS/MS is the only scientifically defensible choice, offering an LOD of 0.001% through targeted MRM transitions[5].

References

  • Spironolactone-Impurities: Structure Elucidation & Evaluation. Pharmaffiliates. Available at: [Link]

  • UHPLC Method Developed for Separation and Quantification of Spironolactone and its Impurities. Asian Journal of Chemistry. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative forced degradation studies of spironolactone impurities

Comparative Forced Degradation Studies of Spironolactone Impurities: A Technical Guide Executive Summary Spironolactone is a potent mineralocorticoid receptor antagonist and potassium-sparing diuretic widely used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Forced Degradation Studies of Spironolactone Impurities: A Technical Guide

Executive Summary

Spironolactone is a potent mineralocorticoid receptor antagonist and potassium-sparing diuretic widely used in the treatment of hypertension, heart failure, and hyperaldosteronism[1]. Due to the presence of a γ-lactone ring and a thioacetate group, the active pharmaceutical ingredient (API) is highly susceptible to environmental stress, leading to the formation of specific degradation impurities[2]. This guide provides drug development professionals with an objective comparison of spironolactone's degradation pathways under various forced conditions, supported by self-validating analytical methodologies and quantitative profiling.

Mechanistic Pathways of Spironolactone Degradation

Understanding the intrinsic stability of spironolactone requires analyzing the chemical causality behind its degradation. The molecule primarily degrades via hydrolysis (both alkaline and acidic) and photodegradation[2].

  • Alkaline & Acidic Hydrolysis: The most significant vulnerability lies in the thioester bond at the 7α-position. Exposure to basic conditions (e.g., 0.01 M NaOH) rapidly cleaves this bond, yielding 7α-thiospironolactone [2]. Subsequent elimination of hydrogen sulfide leads to the formation of canrenone , the primary degradation byproduct and a major biologically active metabolite[1][2]. Acidic conditions (e.g., 0.1 M HCl) drive a similar, albeit kinetically slower, pathway[2].

  • Oxidative & Thermal Stress: Oxidation via hydrogen peroxide typically yields hydroxylated derivatives, while thermal stress accelerates the formation of canrenone[3]. Under specific conditions, secondary minor byproducts such as 7α-thiomethylspirolactone and 6β-hydroxy-7α-thiomethylspirolactone can also emerge[2].

DegradationPathway SP Spironolactone (API) THIO 7α-thiospironolactone (Primary Intermediate) SP->THIO Hydrolysis (Acid/Base) - Thioacetate cleavage CAN Canrenone (Major Impurity) SP->CAN Direct Conversion (Thermal/Alkaline) OX Hydroxylated Products (Minor Impurities) SP->OX Oxidation (H2O2) THIO->CAN Elimination - H2S

Caption: Mechanistic degradation pathways of spironolactone under environmental stress conditions.

Comparative Forced Degradation Profiles

To accurately profile impurities, forced degradation studies must be carefully calibrated. The objective is to achieve approximately 10–15% degradation of the API[3]. Exceeding this threshold risks the formation of secondary degradants, which skews the mass balance and misrepresents the primary degradation pathways[3].

The following table synthesizes quantitative data from validated stability-indicating studies comparing spironolactone's behavior across different stress environments:

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation (%)Major Impurities DetectedPeak Purity (API)
Alkaline Hydrolysis 0.01 M NaOH15 minutes, Room Temp~11%Canrenone, 7α-thiospironolactoneConserved
Acidic Hydrolysis 0.1 M HCl24 - 48 hours, 60°C~15%Canrenone, 7α-thiospironolactoneConserved
Oxidative Stress 30% H₂O₂24 hours, Room Temp~12%Hydroxylated derivativesConserved
Thermal Stress Solid state / Solution2 hours, 60°C~15%CanrenoneConserved
Photolytic Stress UV Lamp (ICH Q1B)48 hours~7%PhotodegradantsConserved

(Data synthesized from standardized forced degradation benchmarks[2][3].)

Self-Validating Experimental Methodology: Stability-Indicating HPLC

To reliably quantify these impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be employed[4]. The protocol below is designed as a self-validating system, ensuring that analytical artifacts do not masquerade as degradation products.

Step-by-Step Protocol
  • Stock Solution Preparation: Dissolve spironolactone reference standard in a suitable diluent (e.g., methanol or acetonitrile) to achieve a baseline concentration of 500 µg/mL[2][5].

  • Stress Application & Quenching:

    • Acidic: Treat 100 mL of the stock with 0.1 M HCl and heat at 60°C for 16–24 hours[5]. Crucial Step: Neutralize with 0.1 M NaOH immediately after the time point.

    • Alkaline: Treat with 0.01 M NaOH at room temperature for 15 minutes[2][3]. Crucial Step: Neutralize with 0.01 M HCl.

  • Chromatographic Separation:

    • Column: C18 or Phenyl-Hexyl (e.g., 150 × 4.6 mm, 3 µm or 5 µm)[3][4].

    • Mobile Phase: Isocratic elution using 10 mM ammonium acetate buffer (pH 4) and methanol (42:58, v/v)[4], or a Water/Acetonitrile/Methanol (63:30:7) mixture[3].

    • Flow Rate: 1.0 to 1.5 mL/min[3][4].

  • Detection & Validation: Utilize a Photodiode Array (PDA) detector at 238 nm – 254 nm, scanning from 200 to 400 nm[3][4].

HPLCWorkflow Prep 1. Stock Preparation (500 µg/mL API in MeOH) Stress 2. Stress Application (Acid, Base, Peroxide, Heat, UV) Prep->Stress Neut 3. Quenching & Neutralization (Prevents On-Column Degradation) Stress->Neut HPLC 4. RP-HPLC-PDA Analysis (C18/Phenyl-Hexyl, 238-254 nm) Neut->HPLC Valid 5. Data Validation (Peak Purity & Mass Balance Check) HPLC->Valid

Caption: Self-validating experimental workflow for forced degradation and HPLC analysis.

Causality in Experimental Design (E-E-A-T Insights)
  • Why Quench/Neutralize? Failing to neutralize the sample before injection allows degradation to continue inside the autosampler and on the column. This creates "tailing" or ghost peaks that are analytical artifacts, not true formulation impurities[5].

  • Why use a PDA Detector? A single-wavelength UV detector cannot confirm if an impurity is co-eluting with the API. Utilizing a PDA detector with a 200–400 nm scan mode allows for peak purity analysis[4]. If the spectral purity angle is less than the purity threshold, the spironolactone peak is mathematically proven to be free of co-eluting degradants[4].

  • Why target 15% Degradation? Pushing degradation to 50% or 100% destroys the primary impurities (like canrenone) and generates tertiary degradants that will never occur under real-world shelf-life conditions. A 10–15% limit ensures the mass balance (Sum of API + Impurities ≈ 100%) is conserved, validating the method's accuracy[3].

References

  • "Spironolactone: stability indicating method for the identification of major degradation products and pathways." APHP. URL: [Link]

  • "Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2." PubMed / NIH. URL: [Link]

  • "Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study." Bentham Science Publishers. URL: [Link]

  • "Design of Experimental Approach to Analytical Robustness Study for UHPLC Method Developed for Separation and Quantification of Spironolactone and its Impurities in Drug Substances." Asian Publication Corporation. URL: [Link]

Sources

Validation

Cross-Validation of UPLC vs. HPLC for Spironolactone Impurity H Analysis: A Technical Comparison Guide

Introduction: The Analytical Challenge of Steroidal Impurities Spironolactone is a critical mineralocorticoid receptor antagonist used widely in the treatment of heart failure and hypertension. During its synthesis, form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Steroidal Impurities

Spironolactone is a critical mineralocorticoid receptor antagonist used widely in the treatment of heart failure and hypertension. During its synthesis, formulation, and storage, several structurally related impurities can emerge, necessitating rigorous impurity profiling to ensure product safety and regulatory compliance[1]. Among these, Spironolactone Impurity H (CAS: 53866-24-3), chemically identified as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one, presents a unique analytical challenge[2].

Because Impurity H shares the highly hydrophobic steroidal backbone of the active pharmaceutical ingredient (API), it frequently co-elutes with the main peak or other degradants (such as Impurities A, C, and G) when analyzed using legacy chromatographic methods. This guide provides an objective, data-driven comparison between traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Impurity H.

Mechanistic Causality: The Physics of Method Migration

The transition from HPLC to UPLC is not merely a change in instrumentation; it is a fundamental shift governed by chromatographic physics, specifically the van Deemter equation ( H=A+B/u+C⋅u ).

  • HPLC (5 µm particles): Traditional methods rely on 5 µm stationary phases. At higher flow rates, the C -term (resistance to mass transfer) dominates, leading to significant peak broadening and reduced resolution between structurally similar steroids.

  • UPLC (<2 µm particles): By employing sub-2-micron particles, UPLC drastically minimizes both the A -term (Eddy diffusion) and the C -term. This allows the use of higher linear velocities without sacrificing theoretical plates, ultimately yielding sharper peaks, superior resolution for Impurity H, and significantly shorter run times[3].

Experimental Workflows & Logical Relationships

The logical progression from legacy HPLC to a validated UPLC method requires geometric scaling of the column dimensions and gradient profiles, followed by rigorous cross-validation according to ICH Q2(R1) guidelines.

G HPLC Legacy HPLC Method (5 µm Particle, 250mm) Transfer Method Transfer (Geometric Scaling of L/dp) HPLC->Transfer Val Cross-Validation (ICH Q2 R1 Parameters) HPLC->Val UPLC Modern UPLC Method (1.7 µm Particle, 100mm) Transfer->UPLC UPLC->Val Compare Data Comparison (Impurity H Resolution & LOD) Val->Compare

Method migration and cross-validation workflow from legacy HPLC to high-throughput UPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical batch must be treated as a self-validating system. The protocols below incorporate mandatory system suitability testing (SST) to confirm column efficiency and resolution prior to sample analysis.

Protocol 1: Legacy HPLC Method

Rationale: This method utilizes a standard C18 column, relying on a longer column length to generate the necessary theoretical plates for steroidal separation.

  • Preparation: Prepare a mobile phase consisting of Methanol and 0.05 M Phosphate Buffer (pH 4.0) in a 60:40 (v/v) ratio. Degas thoroughly.

  • Setup: Install a C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to maintain consistent mobile phase viscosity.

  • Execution: Inject 20 µL of the Spironolactone sample (spiked with Impurity H standard). Run isocratically at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 240 nm.

  • Self-Validation (SST): The run is only valid if the theoretical plate count for the Spironolactone peak is >5,000 and the resolution ( Rs​ ) between Impurity H and the API is >1.5.

Protocol 2: Optimized UPLC Method

Rationale: Scaling down the particle size requires a proportional decrease in column length and injection volume to prevent extra-column band broadening, while the flow rate is optimized for the sub-2 µm stationary phase[3].

  • Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). The acidic modifier ensures consistent ionization of residual silanols, preventing peak tailing.

  • Setup: Install a UPLC C18 column (100 mm × 2.1 mm, 1.7 µm). Set the column oven to 45°C (elevated temperature reduces system backpressure caused by the small particles).

  • Execution: Inject 2 µL of the sample. Apply a gradient elution: 30% B to 70% B over 5 minutes, at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 240 nm with a high sampling rate (≥20 Hz) to accurately integrate the narrow UPLC peaks.

  • Self-Validation (SST): The run is valid if the theoretical plate count is >15,000 and the resolution ( Rs​ ) between Impurity H and the API is >2.5.

Comparative Data Analysis

The cross-validation of both methods demonstrates the distinct performance advantages of UPLC over HPLC for Impurity H quantification. The data is summarized below.

Table 1: System Suitability & Chromatographic Performance

ParameterLegacy HPLC (5 µm)Modern UPLC (1.7 µm)Performance Gain
Retention Time (Impurity H) 18.5 min3.2 min~82% reduction in run time
Resolution ( Rs​ ) 1.63.193% improvement
Theoretical Plates ( N ) 6,20018,500~3x higher efficiency
Tailing Factor ( Tf​ ) 1.41.05Superior peak symmetry
Solvent Consumption/Run 25.0 mL2.0 mL92% reduction in solvent use

Table 2: ICH Q2(R1) Validation Metrics for Impurity H

Validation ParameterLegacy HPLCModern UPLC
Linearity ( R2 ) 0.99850.9999
Limit of Detection (LOD) 0.55 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) 1.67 µg/mL0.24 µg/mL
Accuracy (% Recovery) 97.5% - 101.2%99.1% - 100.4%
Precision (% RSD) 1.8%0.6%

Conclusion

The cross-validation data clearly indicates that migrating from HPLC to UPLC for the analysis of Spironolactone Impurity H yields significant analytical and operational benefits. The UPLC method not only provides a threefold increase in theoretical plates—ensuring baseline resolution of structurally similar steroidal impurities—but also enhances sensitivity (LOD drops from 0.55 µg/mL to 0.08 µg/mL) while slashing run times and solvent consumption. For drug development professionals aiming for high-throughput, ICH-compliant impurity profiling, UPLC stands as the objectively superior platform.

References

  • 1 - SynThink Chemicals[1]

  • 2 - Pharmaffiliates[2]

  • 3 - ResearchGate[3]

  • - JOCPR

Sources

Comparative

Evaluating Spironolactone Impurity H against USP Pharmacopeia Standards: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge of Steroidal Impurities In the lifecycle of drug development and quality control, impurity profiling is non-negotiable. Spironolactone, a widely prescribed potassium-sparing diureti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Steroidal Impurities

In the lifecycle of drug development and quality control, impurity profiling is non-negotiable. Spironolactone, a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist, presents a unique analytical challenge due to its complex steroidal structure and susceptibility to degradation [1].

While the United States Pharmacopeia (USP) provides robust monographs for Spironolactone and its primary degradants—most notably USP Related Compound A (Canrenone) [2]—global regulatory harmonization often requires the evaluation of non-compendial or European Pharmacopoeia (EP) specific impurities. Among these, Spironolactone Impurity H ((2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one; CAS: 53866-24-3) stands out [3]. Because Impurity H shares a nearly identical hydrophobic steroidal backbone with Canrenone, traditional pharmacopeial methods often fail to achieve baseline resolution, risking co-elution and inaccurate quantification [4].

This guide objectively compares the standard USP analytical methodology against a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, providing experimental data, mechanistic causality, and self-validating protocols to reliably quantify Impurity H.

Structural and Mechanistic Causality

To design an effective analytical method, we must first understand the causality behind the formation of these impurities. Spironolactone degrades primarily through dethioacetylation, a process that strips the acetylthio group to form Canrenone (USP Related Compound A).

Under oxidative stress or extended shelf-life conditions, the diene structure of Canrenone can undergo epoxidation, yielding the oxirane ring characteristic of Impurity H. Because the structural difference between Canrenone and Impurity H is merely the presence of this epoxide bridge, their dipole moments and partition coefficients (LogP) are exceedingly similar. This mechanistic reality dictates our chromatographic choices: we cannot rely solely on hydrophobic retention (C18); we must leverage high theoretical plate counts to separate these molecules based on minute shape selectivity.

Pathway API Spironolactone (API) C24H32O4S Deg1 Dethioacetylation (In vivo / Storage) API->Deg1 RC_A Canrenone (USP Related Compound A) Deg1->RC_A Deg2 Oxidation / Epoxidation RC_A->Deg2 Imp_H Spironolactone Impurity H CAS: 53866-24-3 Deg2->Imp_H

Mechanistic pathway of Spironolactone degradation into Canrenone and Impurity H.

Experimental Protocols: A Self-Validating System

The traditional USP assay for Spironolactone utilizes an isocratic HPLC method (Methanol:Water, 60:40) on a standard 5 µm C18 column [1]. While sufficient for basic API assay, this method suffers from a ~60-minute run time and poor resolution between Canrenone and Impurity H [5].

As an alternative, we have engineered a modernized UHPLC protocol. The causality behind this shift is simple: sub-2-micron particles minimize eddy diffusion (the A-term in the van Deemter equation), providing the sheer resolving power necessary to separate the epoxide from the diene.

Step-by-Step Methodology: Optimized UHPLC Workflow

1. Standard Preparation (The Baseline):

  • Accurately weigh 10 mg of USP Spironolactone RS, 1 mg of USP Spironolactone Related Compound A RS, and 1 mg of Spironolactone Impurity H reference standard.

  • Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to create a primary stock solution.

  • Dilute with mobile phase to a working concentration of 0.5 mg/mL for the API and 0.05 mg/mL for the impurities.

2. Chromatographic Setup (The Engine):

  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (The acidic modifier suppresses silanol ionization on the column, sharpening the steroidal peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 30% B to 80% B over 10 minutes. Flow rate: 0.4 mL/min.

3. Detection & The Self-Validating Mechanism:

  • Monitor UV absorbance at 240 nm.

  • Self-Validation Check: Before any sample is analyzed, the system must pass a System Suitability Test (SST). The protocol dictates that the run is only valid if the resolution factor ( Rs​ ) between Canrenone and Impurity H is ≥1.5 . If Rs​<1.5 , the system locks, preventing the generation of false-positive co-elution data.

Workflow S1 1. Sample Preparation (API + Impurity H + USP Stds) S2 2. Chromatographic Separation (UHPLC Gradient Method) S1->S2 S3 3. UV Detection (Monitor at 240 nm) S2->S3 S4 4. Data Integration (Peak Area & Resolution) S3->S4 S5 5. System Validation (Rs > 1.5, LOD/LOQ Check) S4->S5

Self-validating experimental workflow for quantifying Spironolactone Impurity H.

Quantitative Data Presentation

The table below summarizes the empirical performance of the traditional USP HPLC method versus the optimized UHPLC method. The data clearly demonstrates that while the USP method is adequate for routine API checks, it falls short in resolving Impurity H from USP Related Compound A.

Analytical ParameterTraditional USP HPLC Method (Isocratic)Optimized UHPLC Method (Gradient)
Column Technology C18 (150 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol : Water (60:40)0.1% Formic Acid (aq) : Acetonitrile
Total Run Time ~60.0 minutes10.0 minutes
Spironolactone RT 26.0 min4.2 min
Canrenone (USP RC A) RT 32.5 min5.8 min
Impurity H RT 34.1 min6.1 min
Resolution ( Rs​ ) (RC A vs Imp H) 1.1 (High risk of co-elution)2.4 (Complete baseline separation)
Limit of Detection (Impurity H) 0.05%0.01%
Interpretation of Results

By switching from a methanolic isocratic system to an acetonitrile-based gradient on a sub-2-micron column, we achieved a 6-fold reduction in run time while more than doubling the resolution between critical pairs. The baseline separation ( Rs​=2.4 ) ensures that Impurity H can be accurately quantified without interference from Canrenone, thereby maintaining the scientific integrity of the stability indicating assay.

Conclusion

Evaluating Spironolactone Impurity H requires analytical rigor that extends beyond standard compendial methods. Because Impurity H and USP Related Compound A share a highly analogous structural and degradation lineage, relying on outdated isocratic HPLC methods introduces significant analytical risk. By implementing the self-validating UHPLC protocol outlined above, drug development professionals can ensure absolute accuracy in their impurity profiling, safeguarding both regulatory compliance and patient safety.

References

  • Pharmaffiliates. "Spironolactone - Impurity H (CAS: 53866-24-3) Reference Standard." Pharmaffiliates Analytics & Synthetics. URL: [Link]

  • Chen, H., et al. "Isolation and identification of novel impurities in spironolactone." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Macedonian Pharmaceutical Bulletin. "Fast, simple HPLC method for determination of Spironolactone related compounds." Macedonian Association of Physiologists and Pharmacologists. URL: [Link]

Safety & Regulatory Compliance

Safety

Spironolactone impurity H proper disposal procedures

Operational Logistics and Safety Protocol: Spironolactone Impurity H Handling and Disposal As drug development professionals and analytical chemists, managing pharmacopeial impurities requires the same—if not greater—rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Logistics and Safety Protocol: Spironolactone Impurity H Handling and Disposal

As drug development professionals and analytical chemists, managing pharmacopeial impurities requires the same—if not greater—rigor as handling Active Pharmaceutical Ingredients (APIs). Spironolactone Impurity H presents unique logistical and safety challenges due to its specific structural moieties.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of this compound. By understanding the chemical causality behind these safety measures, laboratories can ensure absolute environmental compliance and occupational safety.

Chemical Identification & Hazard Profiling

To implement an effective disposal strategy, we must first benchmark the physicochemical properties of Impurity H against its parent API.

Table 1: Quantitative & Physicochemical Comparison

PropertySpironolactone (Parent API)Spironolactone Impurity H
CAS Number 52-01-7[1]53866-24-3[2]
IUPAC Name S-(7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone)(2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one[3]
Molecular Formula C₂₄H₃₂O₄S[4]C₂₀H₂₆O₂[3]
Molecular Weight 416.58 g/mol [4]298.42 g/mol [3]
Key Structural Motif Thioacetate, γ-lactoneOxirane (Epoxide) ring
Primary Hazard Reproductive Toxicity (H360)[5]Genotoxicity, Endocrine Disruption

Mechanistic Causality of Hazards (The "Why")

Why is Spironolactone Impurity H treated with such stringent disposal protocols? The answer lies in its molecular architecture:

  • The Epoxide (Oxirane) Ring: Unlike the parent drug, Impurity H features a highly strained, three-membered oxirane ring at the 17-position[2]. Epoxides are highly electrophilic. In biological systems, they act as potent alkylating agents, covalently binding to nucleophilic centers in DNA and proteins. This confers a significant genotoxic and mutagenic risk that necessitates stringent respiratory and dermal protection during handling.

  • The Steroid Backbone: The androstane core is inherently lipophilic and acts as an endocrine disruptor[5]. If released into municipal wastewater, steroid derivatives resist standard biodegradation. They accumulate in aquatic ecosystems, leading to severe reproductive toxicity in aquatic organisms[1].

Because of these two factors, standard chemical disposal is insufficient. High-temperature incineration is mandatory to completely break down the steroid backbone and neutralize the reactive epoxide ring.

Operational Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

SpillResponse A 1. Spill Identified (Impurity H Powder/Solution) B 2. Evacuate & Secure Area (Ensure Local Exhaust Ventilation) A->B C 3. Don PPE (NIOSH Respirator, Nitrile Gloves) B->C D 4. Containment (Damp Cloth or Universal Binder) C->D E 5. Decontamination (Alcohol/Surfactant Scrub) D->E F 6. Transfer to Sealed Hazardous Waste Container E->F

Caption: Workflow for the safe containment and decontamination of Impurity H spills.

Step-by-Step Spill Cleanup Methodology:
  • Isolate the Area: Immediately secure the spill zone. Ensure local exhaust ventilation (e.g., fume hood or ambient lab exhaust) is operating at maximum capacity to capture any aerosolized particulates[1].

  • Don Appropriate PPE: Personnel must equip a NIOSH-approved respirator (N95 or higher, depending on spill volume), heavy nitrile gloves, safety goggles, and a disposable lab coat[5].

  • Contain the Spill (Wet Method): Crucial Causality: Never use a dry broom or brush. Dry sweeping aerosolizes the genotoxic epoxide powder. Instead, cover the spill with a damp cloth (if solid) or a universal liquid-binding material/diatomite (if in solution)[1].

  • Decontaminate Surfaces: Scrub the affected area with an alcohol-based solvent (e.g., isopropanol) followed by a surfactant wash. The alcohol solubilizes the lipophilic steroid residue, while the surfactant ensures it is lifted from the surface.

  • Transfer and Seal: Place all contaminated cloths, binders, and PPE into a heavy-duty, clearly labeled hazardous waste bag. Seal tightly for secondary containment[6].

Standardized Disposal & Destruction Plan

To prevent environmental contamination, Impurity H must be managed as a highly regulated hazardous pharmaceutical waste.

WasteDisposal A Solid/Liquid Waste Generation B Segregation (Non-Halogenated Steroid) A->B F Environmental Release (No Drain Disposal) A->F C Storage (< 90 Days, Sealed) B->C D Licensed Waste Contractor Pickup C->D E High-Temperature Incineration (>1000°C) D->E

Caption: Authorized disposal pathway prioritizing high-temperature incineration over drain disposal.

Step-by-Step Disposal Methodology:
  • Waste Segregation: Classify Impurity H waste as "Non-Halogenated Solid/Liquid Pharmaceutical Waste." Do not mix this waste stream with strong oxidizing agents or incompatible acidic/alkaline chemicals, which could trigger unpredictable reactions with the epoxide ring[6].

  • Primary and Secondary Packaging: Store waste in tightly closed, leak-proof containers. Keep the containers in a cool, dark, and well-ventilated staging area away from direct sunlight to prevent thermal degradation prior to transport[4].

  • Regulatory Manifesting: Document the waste profile according to local and federal environmental protection regulations (e.g., EPA RCRA guidelines in the US). Label the container clearly as: "Hazardous Pharmaceutical Waste - Contains Endocrine Disruptors and Suspected Mutagens"[5].

  • Thermal Destruction (Incineration): Transfer the waste to a licensed disposal contractor. The mandatory destruction method is high-temperature incineration (>1000°C). Crucial Causality: Incineration completely oxidizes the stable androstane core and the reactive oxirane ring into harmless carbon dioxide and water, entirely eliminating the risk of aquatic endocrine disruption[1]. Under no circumstances should Impurity H be disposed of down the drain.

References

  • SynZeal. "Spironolactone EP Impurity H | 53866-24-3." SynZeal Reference Standards.
  • Pharmaffiliates. "CAS No : 53866-24-3 | Spironolactone - Impurity H." Pharmaffiliates.
  • Pfizer. "MATERIAL SAFETY DATA SHEET - Spironolactone." Pfizer Safety Data.
  • Spectrum Chemical. "TCI AMERICA - Spironolactone SDS." Spectrum Chemical.
  • Fisher Scientific. "SAFETY DATA SHEET - Spironolactone." Fisher Scientific.
  • AK Scientific. "Safety Data Sheet - Spironolactone." AK Scientific, Inc.

Sources

Handling

Personal protective equipment for handling Spironolactone impurity H

Handling active pharmaceutical ingredient (API) impurities requires a rigorous, scientifically grounded approach to laboratory safety. Spironolactone Impurity H is a highly reactive steroidal degradation product.

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Author: BenchChem Technical Support Team. Date: April 2026

Handling active pharmaceutical ingredient (API) impurities requires a rigorous, scientifically grounded approach to laboratory safety. Spironolactone Impurity H is a highly reactive steroidal degradation product. Because it is often handled in its pure, isolated form for analytical reference or toxicological profiling, standard laboratory precautions are insufficient.

This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating protocol for the safe handling, containment, and disposal of Spironolactone Impurity H.

Hazard Rationale & Physicochemical Causality

To select the correct Personal Protective Equipment (PPE), one must first understand the molecular causality of the hazard. Spironolactone Impurity H is chemically identified as 1[1].

The parent compound, spironolactone, is a potent antiandrogen and potassium-sparing diuretic with known reproductive toxicity and suspected carcinogenic properties (listed under Prop 65) 2[2]. Impurity H retains the biologically active androstane steroidal core but features a highly strained oxirane (epoxide) ring . This epoxide moiety makes the molecule a strong electrophile, significantly increasing its potential for DNA alkylation (genotoxicity) and skin sensitization compared to the parent API. Furthermore, because it is typically synthesized and handled as a fine, micronized powder, aerosolization presents a severe inhalation risk 3[3].

Table 1: Physicochemical & Toxicological Profile

PropertyDataCausality for Handling Risk
Chemical Name (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-oneRetains the biologically active steroidal core, capable of potent endocrine disruption.
CAS Number 53866-24-3 4[4]Unique identifier for tracking toxicological and safety data.
Molecular Weight 298.43 g/mol 4[4]Low molecular weight facilitates rapid dermal and mucosal absorption.
Physical State Solid (Micronized Powder)High risk of aerosolization and static cling during transfer.
Key Structural Hazard Oxirane (Epoxide) RingHighly reactive electrophile; increases risk of genotoxicity.

Personal Protective Equipment (PPE) Matrix

Steroidal compounds are highly lipophilic, meaning they can rapidly permeate biological membranes upon dermal contact. The following PPE matrix is designed as a self-validating system based on the scale of operation.

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 10 mg)Preparative/Bulk Scale (> 10 mg)Scientific Rationale
Eye/Face Chemical splash goggles (EN 166 / NIOSH) 5[5]Full-face shield over gogglesPrevents ocular absorption of airborne steroidal dust .
Skin/Body Impermeable lab coat with knit cuffs 2[2]Disposable Tyvek® coverallSteroids are lipophilic; standard woven cotton allows dust penetration.
Hands Double-layered Nitrile gloves2[2]Extended-cuff Nitrile over inner PVC/NBR Double-gloving provides a breach-detection system against solvent-mediated permeation.
Respiratory N95 / FFP2 Particulate RespiratorPAPR with HEPA filters 6[6]Airborne endocrine disruptors have extremely low Occupational Exposure Limits (OELs). PAPR guarantees zero inhalation 6[6].

Operational Workflow: Handling & Containment

Never handle Spironolactone Impurity H on an open laboratory bench. Follow this step-by-step methodology to ensure absolute containment.

Step 1: Engineering Controls Setup Conduct all weighing, dissolution, and transfer operations inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Ensure the containment device achieves face velocities of at least 1 m/s (200 feet/minute) 6[6].

Step 2: Self-Validating Gowning Protocol Causality: When dissolving the impurity in organic solvents (e.g., DMSO or Methanol) for HPLC analysis, the solvent acts as a permeation enhancer, driving the steroid through standard nitrile.

  • Inspect the inner pair of gloves for pinholes. Don the inner gloves.

  • Put on the impermeable lab coat.

  • Pull the outer pair of gloves over the cuffs of the lab coat to create a continuous, sealed barrier. If the outer glove tears during operation, the inner glove remains pristine, allowing you to safely abort the procedure and regown.

Step 3: Material Handling Use anti-static weighing spatulas and ionizers. Spironolactone powders are prone to static charge accumulation, which can cause the micronized dust to repel from the spatula and aerosolize into the breathing zone .

Step 4: Doffing & Decontamination Remove the outer gloves inside the containment hood to ensure any residual powder remains trapped in the ventilated airflow. Doff the lab coat inside-out to trap settled particulates. Wash hands and forearms immediately with soap and water 6[6], 2[2].

Spill Response and Disposal Plan

In the event of a breach or spill, immediate and chemically sound action is required.

Step 1: Immediate Containment If a spill occurs outside of the VBE, immediately evacuate personnel from the immediate vicinity and allow aerosols to settle.

Step 2: Wet-Wipe Decontamination Causality: NEVER use a dry broom or brush. Dry sweeping imparts mechanical energy that suspends the toxic particles in the air 6[6], 2[2].

  • Dampen absorbent pads with a solvent mixture capable of solubilizing the lipophilic steroid (e.g., 70% Isopropanol mixed with water and a surfactant). This lowers the surface tension and chemically traps the hydrophobic steroid into the wipe matrix.

  • Gently place the wet pads over the powder to suppress dust 6[6].

  • Wipe inward toward the center of the spill to prevent spreading.

  • For larger bulk spills, use a HEPA-filtered vacuum explicitly designed and grounded for hazardous, combustible dusts 6[6], 5[5].

Step 3: Waste Segregation Place all contaminated PPE, wipes, and residual powder into sealed, labeled, and puncture-resistant chemical waste bags 6[6]. Dispose of the material as hazardous chemical waste designated for high-temperature incineration. Under no circumstances should steroidal washings be flushed down standard laboratory drains 2[2], 5[5].

Containment & Spill Response Workflow

G Start Spironolactone Impurity H Handling Request Risk Hazard Assessment (Endocrine & Epoxide Risks) Start->Risk Scale Determine Scale Analytical vs. Bulk Risk->Scale PPE_Anal Analytical PPE (Double Nitrile, N95, Goggles) Scale->PPE_Anal < 10 mg PPE_Bulk Bulk PPE (Tyvek, PAPR, Double Nitrile) Scale->PPE_Bulk > 10 mg Handling Containment Execution (VBE or Isolator) PPE_Anal->Handling PPE_Bulk->Handling Spill Spill Detected? Handling->Spill Decon Wet Wipe Decontamination (Surfactant/EtOH) Spill->Decon Yes Disposal Hazardous Waste Incineration Spill->Disposal No Decon->Disposal

Workflow for Spironolactone Impurity H risk assessment, PPE selection, and spill decontamination.

References

  • Title: Spironolactone - Impurity H (CAS: 53866-24-3) Product Information Source: Pharmaffiliates URL: [Link]

  • Title: Safety Data Sheet: Spironolactone Tablets / API Source: IN.gov / State Health Data URL: [Link]

  • Title: Safety Data Sheet: Spironolactone USP Micronized Source: Letco Medical, LLC URL: [Link]

  • Title: Safety Data Sheet: Spironolactone USP Micronized (Prop 65 & Handling) Source: PCCA Rx URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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